P-Cresol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27289-34-5, Array | |
| Record name | Phenol, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021869 | |
| Record name | p-Cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-Cresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-Cresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Crystalline solid [Note: A liquid above 95 degees F] | |
CAS No. |
106-44-5, 1319-77-3, 2876-02-0 | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Cresol | |
| Source | CAS Common Chemistry | |
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Melting Point |
94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F | |
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Synthetic Methodologies and Process Engineering for P Cresol Production
Industrial Synthesis Pathways of P-Cresol (B1678582)
Industrial production of this compound primarily relies on methods that process readily available feedstocks like toluene (B28343) or phenol (B47542). These pathways often involve multiple steps to achieve the desired product, though challenges related to isomer separation and waste generation exist.
Sulfonation-Alkaline Fusion of Toluene for this compound Enrichment
The sulfonation-alkaline fusion of toluene is one of the earliest and still a main industrial method for producing this compound. chemdad.comgoogle.com This process begins with the sulfonation of toluene using sulfuric acid, typically at temperatures between 110-130 °C, to produce toluene sulfonic acid, primarily p-toluenesulfonic acid. chemdad.comgoogle.comatamanchemicals.com Following neutralization, the resulting sodium p-toluenesulfonate undergoes alkaline fusion with molten sodium hydroxide (B78521) at high temperatures (340-365 °C) to yield sodium cresylate. chemdad.comgoogle.com Subsequent acidification, often with sulfur dioxide (SO2), liberates crude cresol (B1669610), which is then subjected to distillation to separate the different cresol isomers (ortho, meta, and para) and phenol. chemdad.comgoogle.com
While this method is mature and widely used, it has drawbacks, including the consumption of large quantities of acid and alkali, leading to equipment corrosion and significant wastewater and solid residue disposal issues. dicp.ac.cnchemdad.com The composition of isomers obtained can be influenced by factors such as temperature, the type of sulfonating agent, and the ratio of toluene to sulfonating agent. chemdad.com To achieve high purity this compound, further purification steps like crystallization may be necessary. chemdad.com
Alkylation of Toluene or Phenol with Methanol (B129727) over Solid Catalysts
Alkylation reactions using solid catalysts represent a more environmentally friendly alternative to traditional methods for cresol synthesis. dicp.ac.cnconicet.gov.ar The alkylation of phenol with methanol over solid acid catalysts, such as zeolites (e.g., HZSM-5, BETA, HMCM-22), has been extensively studied for producing cresols. dicp.ac.cnconicet.gov.arresearchgate.netresearchgate.net In this process, phenol reacts with methanol, primarily undergoing C-alkylation to directly form o- and p-cresols, although O-alkylation yielding anisole (B1667542) can also occur, which may then convert to cresols. conicet.gov.arresearchgate.net
Achieving high para-selectivity in the alkylation of phenol with methanol can be challenging compared to toluene alkylation due to the size of the functional groups involved. dicp.ac.cn Modified zeolites, particularly ZSM-5, have shown promise in enhancing para-selectivity, with studies demonstrating increased p-selectivity through silylation and steaming treatments. dicp.ac.cn The acidity and structure of the catalysts play a crucial role in their activity and the distribution of cresol isomers. researchgate.netresearchgate.net While zeolites like HBEA and HY are highly active, they can be prone to deactivation. researchgate.net ZSM-5, with its smaller pore size and relatively lower amount of strong acid sites, can be favorable for the diffusion of this compound, potentially influencing selectivity. researchgate.netresearchgate.net
Alkylation of toluene with methanol is another route, and while not as extensively detailed in the provided snippets for industrial this compound synthesis via solid catalysts, the concept of alkylation of aromatic compounds with methanol over solid acids is a general approach for producing alkylated aromatics.
Oxidation of Toluene-Based Precursors in this compound Synthesis
Oxidation of toluene-based precursors offers alternative routes to this compound. One such method involves the direct oxidation of p-tolualdehyde with peroxides like hydrogen peroxide or performic acid. googleapis.com This process can yield high purity this compound, and p-tolualdehyde can be synthesized by oxidizing p-xylene (B151628) or carbonylating toluene. googleapis.com The reaction is typically carried out in a solvent like formic acid, with careful control of water content and temperature to optimize the reaction rate and selectivity. googleapis.com
Another oxidative approach mentioned is the hydroxylation of toluene using hydrogen peroxide as the oxidant, often employing titanium-silicon molecular sieve catalysts in a continuous fixed-bed reactor system. google.com This method is considered a cleaner alternative to conventional processes and can achieve high effective utilization of hydrogen peroxide. google.com Biological oxidation of toluene by engineered microorganisms has also shown the production of o-, m-, and this compound as intermediates. researchgate.net
Continuous-Flow Synthesis Protocols for this compound
Continuous-flow synthesis offers advantages over traditional batch processes, including improved safety, efficiency, and control, particularly for reactions involving hazardous intermediates. researchgate.netacs.orgacs.orgresearchgate.net
Diazotization-Hydrolysis of p-Toluidine (B81030) in Continuous Systems
A fully continuous-flow protocol for the synthesis of this compound has been developed based on the diazotization-hydrolysis of p-toluidine. researchgate.netacs.orgacs.orgresearchgate.netallfordrugs.comresearchgate.netallfordrugs.com This process involves the diazotization of p-toluidine to form a diazonium intermediate, which is subsequently neutralized and then hydrolyzed to produce this compound. researchgate.netacs.orgresearchgate.netallfordrugs.com The continuous-flow methodology is particularly beneficial in this case as it helps to avoid the accumulation of the highly energetic and potentially explosive diazonium salt, thereby enhancing safety. researchgate.netacs.orgacs.orgresearchgate.netresearchgate.netallfordrugs.com
Process Optimization for this compound Yield and Impurity Control
Optimization of continuous-flow processes for this compound synthesis focuses on maximizing yield and controlling the formation of impurities. In the continuous diazotization-hydrolysis of p-toluidine, process optimization based on impurity analysis has been shown to significantly inhibit side reactions, leading to increased total yield. researchgate.netacs.orgallfordrugs.comresearchgate.netallfordrugs.com Studies have reported achieving yields up to 91% with a productivity of 388 g/h through such optimization. researchgate.netacs.orgallfordrugs.comallfordrugs.com Factors such as reaction temperature and residence time in continuous systems are crucial for achieving high conversion and yield while minimizing byproduct formation. researchgate.net The use of specific solvents, such as cyclopentyl methyl ether (CPME), in two-phase systems can also be beneficial for efficient reaction and product recovery. researchgate.net Continuous processing, including the use of continuous stirred tank reactors (CSTRs), can lead to improved yields, reduced impurity content, and enhanced material efficiency compared to batch processes. rsc.org
Bioproduction of this compound via Microbial Metabolic Pathways
Bioproduction offers an alternative, potentially more energy-efficient route for the synthesis of this compound compared to traditional chemical methods. Research has explored the use of microbial metabolic pathways for this purpose, leveraging the natural capabilities of microorganisms to convert various substrates into this compound or its precursors.
Microbial Conversion of p-Xylene to this compound Precursors
One avenue of research focuses on the microbial conversion of p-xylene into this compound precursors. A key finding in this area involves the production of 4-methylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid from p-xylene through a microbial metabolic pathway. google.comepo.orggoogle.comgoogle.comgoogleapis.com This compound serves as a precursor that can subsequently be converted to this compound. google.comepo.orggoogle.comgoogle.comgoogleapis.com
An advantageous microorganism identified for this conversion is Pseudomonas putida Biotype A strain ATCC No: 39119. google.comepo.orggoogle.comgoogle.com This strain is a fluorescent Pseudomonad, Gram-negative, strictly aerobic, polarly flagellated and motile, and catalase positive. google.comgoogle.com It can grow on p-xylene, m-xylene, toluene, benzoate, p-toluic acid, and m-toluic acid. google.comgoogle.com
The microbial metabolic pathway involving Pseudomonas putida Biotype A strain ATCC No: 39119 facilitates the production of 4-methylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid from p-xylene. google.comepo.orggoogle.comgoogle.com This precursor can then be converted to this compound by controlling the acidity of an aqueous solution containing the carboxylic acid compound to a pH sufficient for the conversion. google.comepo.orggoogle.comgoogle.com Lowering the pH, particularly to less than 3, is a preferred process for this conversion. google.comgoogle.com The conversion of 4-methylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid to this compound can be conducted at a temperature range of 0°-100°C. google.comgoogle.com
Another study investigating the metabolism of p-xylene by Pseudomonas aeruginosa S668B2 detected this compound, 4-methylcatechol (B155104), and p-hydroxybenzoic acid in the culture broth. tandfonline.com This strain was found to utilize p-toluic acid as a carbon source and produce this compound from it. tandfonline.com
Enzymatic Synthesis Approaches for this compound Production
Enzymatic synthesis approaches also play a role in the bioproduction of this compound and related compounds. While some enzymatic studies focus on the degradation of this compound by bacteria nih.govoup.comasm.orgresearchgate.netnih.gov, others explore enzymatic methods for synthesis or modification.
Microbial metabolism of aromatic amino acids like tyrosine and phenylalanine by gut bacteria can produce this compound. mdpi.combiorxiv.orgfrontiersin.orgnih.govnih.gov At least 55 species of bacteria are known to produce this compound in the gut. mdpi.combiorxiv.org Four gut bacterial species identified as primary this compound producers are Blautia hydrogenotrophica, Clostridioides difficile, Olsenella ulli, and Romboutsia lituseburensis. mdpi.comfrontiersin.org
Clostridioides difficile produces high levels of this compound, which provides a competitive advantage over other gut commensal species. frontiersin.orgfrontiersin.org C. difficile can produce this compound via two pathways: fermentation of p-tyrosine and conversion of exogenous p-hydroxyphenylacetic acid (p-HPA). frontiersin.orgfrontiersin.org The conversion of p-HPA to this compound is catalyzed by the HpdBCA decarboxylase, encoded by the hpdBCA operon. frontiersin.orgfrontiersin.org Strains from all five C. difficile clades are capable of producing this compound through these mechanisms, with strain-specific differences observed in the efficiency of p-tyrosine fermentation. frontiersin.orgfrontiersin.org Elevated intracellular p-HPA can induce the expression of HpdBCA decarboxylase, thereby controlling this compound production in C. difficile populations. frontiersin.org
In the context of enzymatic synthesis for polymerization, horseradish peroxidase has been successfully used as a catalyst for the enzymatic polymerization of this compound in an aqueous micelle system. publish.csiro.auacs.org This process, considered environmentally benign, can maintain high yield over a wide pH range (5 to 10). publish.csiro.au The polymerization involves the formation of phenoxy radicals and subsequent coupling, leading to this compound oligomers. acs.org
While the search results primarily highlight microbial pathways leading to this compound or its precursors from substrates like p-xylene and tyrosine, and enzymatic processes for this compound polymerization or degradation, they demonstrate the potential of biological systems and enzymes in this compound-related synthesis and transformation.
Data Table: Microbial Production of this compound Precursor from p-Xylene
| Microorganism | Substrate | Precursor Produced |
| Pseudomonas putida Biotype A strain ATCC 39119 | p-Xylene | 4-methylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid |
| Pseudomonas aeruginosa S668B2 | p-Toluic acid | This compound |
Data Table: Microbial Producers of this compound from Tyrosine/p-HPA
| Bacterial Species | Primary Substrate for this compound Production | Key Enzyme(s) Involved (if mentioned) |
| Blautia hydrogenotrophica | Tyrosine (indirect pathway) | TyrA/B/C, Hpd biorxiv.org |
| Clostridioides difficile | Tyrosine, p-HPA | HpdBCA decarboxylase frontiersin.orgfrontiersin.org |
| Olsenella ulli | Tyrosine | Not specified |
| Romboutsia lituseburensis | Tyrosine | Not specified |
| Escherichia coli | Tyrosine (direct pathway) | ThiH biorxiv.org |
Biochemical Pathways and Enzymatic Transformations of P Cresol
Microbial Biosynthesis of P-Cresol (B1678582) in Biological Systems
The generation of this compound in biological systems is largely a result of microbial metabolism, predominantly occurring in the gut. This process involves the breakdown of specific aromatic amino acids.
Tyrosine and Phenylalanine Fermentation by Gut Microbiota for this compound Production
This compound is produced by the bacterial modification and fermentation of the aromatic amino acids tyrosine and phenylalanine in the colon. mdpi.comnih.govfrontiersin.orgnih.gov There is no known human pathway capable of producing this compound. mdpi.com The initial step towards this compound generation from phenylalanine involves its conversion to tyrosine, mediated by phenylalanine hydroxylase. mdpi.com Tyrosine then undergoes a series of microbial metabolic reactions. mdpi.com Dietary intake of tyrosine and phenylalanine from protein sources such as meat, chicken, cheese, eggs, and milk can influence the levels of this compound produced by the gut microbiota. nih.gov
Production from 4-Hydroxyphenylacetic Acid (p-HPA) by Microbial Action
This compound can be produced via the conversion of para-hydroxyphenylacetic acid (p-HPA). frontiersin.orglshtm.ac.ukresearchgate.net This conversion is facilitated by the actions of the HpdBCA decarboxylase enzyme complex, encoded by the hpdBCA operon. frontiersin.orglshtm.ac.ukresearchgate.net P-HPA is an intermediate in the pathway of p-tyrosine fermentation to this compound. frontiersin.orglshtm.ac.uk Microbial conversion of tyrosine to p-HPA is mediated by enzymes like oxidoreductase, encoded by genes such as BT0430 found in Bacteroides thetaiotaomicron. asm.org Subsequently, p-HPA is decarboxylated into this compound by the HpdBCA operon, present in members of the Firmicutes group. asm.org Some bacteria, such as Clostridium sp. D5, are able to convert p-HPA into this compound. asm.org Exogenous p-HPA can also be taken up and converted to this compound by some bacteria, including Clostridioides difficile. frontiersin.orgresearchgate.net Elevated intracellular p-HPA can induce the expression of HpdBCA decarboxylase, thereby controlling this compound production. frontiersin.orgresearchgate.net
Identification of this compound Producing Bacterial Species and Consortia
This compound production among resident gut bacteria is considered unusual, with only a limited number of species identified as high-level producers. frontiersin.orgnih.gov Key this compound producing bacterial species identified include Clostridioides difficile, Blautia hydrogenotrophica, Olsenella uli, and Romboutsia lituseburensis. frontiersin.orgnih.gov While these commensals can produce more this compound than C. difficile in rich media over time, C. difficile is noted for its distinctive production of high levels of this compound, which provides it with a competitive advantage. frontiersin.orglshtm.ac.ukresearchgate.netplos.orgbiorxiv.org
Other anaerobic bacterial species belonging to genera such as Faecalibacterium, Eubacterium, Anaerostipes, Ruminococcus, Bacteroides, Bifidobacterium, and Coriobacteriaceae have also been reported to host genes involved in tyrosine degradation and are capable of producing this compound. mdpi.com Studies screening a variety of intestinal bacteria have identified numerous strains with this compound producing activity, belonging to families like Coriobacteriaceae and Clostridium clusters XI and XIVa. oup.comnih.govoup.com
The production of this compound can also result from the collaborative metabolism between different microbial species in the gut. asm.orgcjnmcpu.comasm.org For instance, a Bacteroides strain can convert tyrosine to 4-hydroxyphenylacetate (B1229458), and a Clostridium strain can then decarboxylate 4-hydroxyphenylacetate to this compound. asm.orgasm.org This highlights the potential for microbial consortia to contribute to this compound levels.
Data on this compound producing bacteria:
| Bacterial Species/Genera | Primary Substrate(s) | Key Enzyme/Operon Involved | Notes | Source(s) |
| Clostridioides difficile | Tyrosine, p-HPA | HpdBCA decarboxylase | High-level producer, provides competitive advantage. frontiersin.orglshtm.ac.ukresearchgate.netplos.orgbiorxiv.org | frontiersin.orglshtm.ac.ukresearchgate.netnih.govplos.orgbiorxiv.org |
| Blautia hydrogenotrophica | p-HPA, (Tyrosine to lesser extent) | HpdBCA operon | High-level producer. frontiersin.orgasm.orgnih.gov | frontiersin.orgasm.orgnih.gov |
| Olsenella uli | Not specified | Not specified | High-level producer. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Romboutsia lituseburensis | Not specified | Not specified | High-level producer. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Bacteroides thetaiotaomicron | Tyrosine (to p-HPA) | BT0430 (oxidoreductase) | Converts tyrosine to p-HPA in co-metabolism. asm.orgasm.org | asm.orgasm.org |
| Clostridium sp. D5 | 4-HPA | HpdBCA operon | Converts 4-HPA to this compound in co-metabolism. asm.org | asm.org |
| Fusobacterium | Not specified | Not specified | Enriched in conditions with increased this compound sulfate (B86663). frontiersin.org | frontiersin.org |
| Eubacterium | Not specified | Not specified | Enriched in conditions with increased this compound sulfate. frontiersin.org | mdpi.comfrontiersin.org |
| Ruminococcus | Not specified | Not specified | Enriched in conditions with increased this compound sulfate. frontiersin.org | mdpi.comfrontiersin.orgresearchgate.net |
| Anaerostipes | Not specified | Not specified | Enriched in conditions with increased this compound sulfate. frontiersin.org | mdpi.comfrontiersin.org |
| Coriobacteriaceae | Tyrosine, Phenylalanine | Not specified | Involved in fermentation. biocrates.comtandfonline.com | oup.comnih.govoup.combiocrates.comtandfonline.com |
| Faecalibacterium | Not specified | Not specified | Hosts tyrosine degradation enzymes. mdpi.com | mdpi.com |
| Dorea | Not specified | Not specified | Potential producer, prefers glucose. researchgate.net | researchgate.net |
| Sporanaerobacter | Not specified | Not specified | Potential producer, prefers glucose/ethanol. researchgate.net | researchgate.net |
| Tepidimicrobium | Not specified | Not specified | Potential producer, prefers glucose/lactic acid. researchgate.net | researchgate.net |
| Tissierella Soehngenia | Not specified | Not specified | Potential producer, prefers glucose. researchgate.net | researchgate.net |
| Sedimentibacter | Not specified | Not specified | Potential producer, prefers glucose. researchgate.net | researchgate.net |
| Proteiniborus | Not specified | Not specified | Potential producer, prefers ethanol. researchgate.net | researchgate.net |
| Lutispora | Not specified | Not specified | Potential producer, prefers lactic acid. researchgate.net | researchgate.net |
Genetic Determinants of this compound Biosynthesis in Microorganisms
The primary genetic determinant for the conversion of p-HPA to this compound is the hpdBCA operon, which encodes the multi-component 4-hydroxyphenylacetate (4-HPA) decarboxylase. frontiersin.orglshtm.ac.ukresearchgate.netasm.org This operon is found in various bacteria, including Clostridioides difficile and members of the Firmicutes group. frontiersin.orgasm.org Each of the three genes within the hpdBCA operon is essential for the enzyme's function; inactivation of any one gene prevents the conversion of p-HPA to this compound. lshtm.ac.uk Homologs of the hpdBCA operon have been identified in other this compound producing bacteria like Blautia hydrogenotrophica and Clostridium sp. D5. researchgate.net
The conversion of tyrosine to p-HPA involves enzymes such as oxidoreductase, encoded by genes like BT0430 in Bacteroides thetaiotaomicron. asm.org The genetic basis for this compound production from tyrosine can also involve enzymes like tyrosine phenol-lyase or tyrosine lyase, or both, in addition to p-hydroxyphenylacetate decarboxylase. oup.comnih.govoup.com
Lateral gene transfer has also been implicated in the acquisition of this compound producing abilities in some organisms. nih.gov For example, the free-living eukaryote Mastigamoeba balamuthi gained the ability to produce this compound through the lateral acquisition of a bacterial gene for 4-hydroxyphenylacetate decarboxylase (HPAD). nih.gov In bacteria, the genes for HPAD and its activating enzyme (AE) are typically in a common operon, and in M. balamuthi, HPAD shows a unique fusion with AE, suggesting an operon-mediated gene transfer from a bacterial donor. nih.gov
Studies have also investigated the abundance of genes encoding key enzymes in this compound production within the gut microbiome. The gene encoding 4-hydroxyphenylacetate decarboxylase shows wide differences in abundance among individuals. frontiersin.org
Data on Genetic Determinants:
| Gene/Operon | Enzyme Function | Substrate(s) | Involved Species/Groups | Source(s) |
| hpdBCA | 4-Hydroxyphenylacetate decarboxylase | p-HPA | Clostridioides difficile, Firmicutes, Blautia hydrogenotrophica, Clostridium sp. D5 | frontiersin.orglshtm.ac.ukresearchgate.netasm.orgasm.orgresearchgate.net |
| BT0430 | Oxidoreductase | Tyrosine (to 4-HPA) | Bacteroides thetaiotaomicron | asm.org |
| Tyrosine phenol-lyase | Tyrosine conversion | Tyrosine | Some phenol (B47542)/p-cresol producers | oup.comnih.govoup.com |
| Tyrosine lyase | Tyrosine conversion | Tyrosine | Some this compound producers | oup.comnih.gov |
| HPAD | 4-Hydroxyphenylacetate decarboxylase | 4-hydroxyphenylacetate | Mastigamoeba balamuthi (acquired via LGT) | nih.gov |
Host-Microbe Co-Metabolism and this compound Conjugation Pathways
Following microbial production in the gut, this compound is absorbed and enters the host circulation, where it undergoes further metabolic transformations, primarily conjugation, as part of host detoxification pathways. This represents a significant aspect of host-microbe co-metabolism. nih.govcjnmcpu.com
Glucuronidation Pathways of this compound and its Metabolites
Upon absorption, this compound undergoes extensive conjugation in both enterocytes (intestinal cells) and the liver. nih.govfrontiersin.orgtandfonline.comtandfonline.commdpi.combiorxiv.org The primary conjugation pathways are sulfation and glucuronidation, which increase the excretion of this compound. biocrates.comresearchgate.net While sulfation leads to the formation of this compound sulfate (pCS), which is the most abundant metabolite in systemic circulation, glucuronidation results in the formation of this compound glucuronide (pCG). nih.govtandfonline.comtandfonline.commdpi.com this compound glucuronide is typically found at markedly lower concentrations than this compound sulfate. lmdb.ca
Glucuronidation is considered a phase II metabolic pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. sigmaaldrich.comnih.gov This process involves the conjugation of this compound with glucuronic acid. sigmaaldrich.com The resulting glucuronide metabolite is then primarily excreted in the urine. sigmaaldrich.com
Although classically viewed as a detoxification process leading to inert metabolites, there is accumulating evidence suggesting that glucuronide conjugates, including this compound glucuronide, may not always be biologically inactive. nih.govtandfonline.combiorxiv.org Studies have shown that this compound glucuronide can have biological activity, such as promoting blood-brain barrier integrity in vivo and potentially acting as an antagonist at the TLR4 receptor. nih.gov
In conditions like advanced kidney disease, a shift towards increased production of this compound glucuronide relative to this compound sulfate has been observed, suggesting that glucuronidation might become a more important pathway for this compound metabolism at higher concentrations. mdpi.com
Data on this compound Conjugation:
| Pathway | Enzyme(s) Involved | Primary Metabolite(s) | Location of Conjugation | Relative Abundance in Circulation | Source(s) |
| Sulfation | Sulfotransferase (SULT1A1) | This compound sulfate (pCS) | Enterocytes, Liver | Predominant (~90% in humans) | asm.orgbiocrates.comtandfonline.comtandfonline.commdpi.com |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | This compound glucuronide (pCG) | Enterocytes, Liver | Markedly lower than pCS | nih.govfrontiersin.orgcjnmcpu.comtandfonline.comtandfonline.commdpi.combiorxiv.orgresearchgate.netlmdb.casigmaaldrich.comnih.gov |
| Albumin Binding | Not applicable | This compound, pCS | Blood circulation | Majority (88-95%) | frontiersin.orgresearchgate.netbiocrates.comresearchgate.net |
Sulfation Pathways of this compound and its Metabolites
Following its production by gut bacteria, this compound is absorbed and undergoes detoxification through conjugation reactions in host tissues, primarily in the colon mucosa and the liver. nih.govmdpi.commdpi.com The predominant metabolic pathway for this compound in humans is sulfation, leading to the formation of this compound sulfate (PCS). nih.govmdpi.comnih.govmetabolon.com This reaction is catalyzed by aryl sulfotransferases (EC 2.8.2.1). nih.gov While sulfation is the major route, a smaller fraction of this compound is metabolized via glucuronidation by UDP-glucuronosyltransferases (EC 2.4.1.17), forming this compound glucuronide (PCG). nih.govmdpi.comnih.gov Under typical conditions, this compound sulfate is the more abundant conjugated metabolite in plasma. nih.gov However, in advanced kidney disease, a shift towards increased this compound glucuronide production has been observed. nih.gov
The sulfation of this compound is considered a phase II detoxification mechanism that aids in the elimination of this metabolite by the kidneys. biocrates.com Once in the bloodstream, this compound sulfate exhibits high affinity for albumin, with a significant portion (88% to 95%) being protein-bound. mdpi.combiocrates.comoup.com The free fraction of this compound sulfate is the biologically active form. oup.com
Insights into this compound Interactions with Endogenous Metabolic Pathways
This compound has been shown to interact with various endogenous metabolic pathways. Its production is linked to the microbial metabolism of aromatic amino acids like tyrosine and phenylalanine. nih.govmdpi.com These amino acids are also precursors for host catecholamines, including dopamine, noradrenaline, and adrenaline, and this compound has been suggested to interfere with their metabolism and neurotransmitter synthesis. mdpi.com
Studies have also investigated the interaction of this compound with drug-metabolizing enzymes. This compound has been found to inhibit the glucuronidation of mycophenolic acid (MPA), a drug commonly used to prevent graft rejection after kidney transplantation. researchgate.netresearchgate.netnih.gov This inhibition, primarily mediated by the enzyme UGT1A9, occurs in a potent and competitive manner. researchgate.netnih.gov The interaction is considered clinically relevant as it can potentially increase plasma MPA exposure, potentially leading to toxicity. researchgate.netnih.gov Compared to other uremic toxins, this compound has been identified as a more potent inhibitor of MPA glucuronidation. researchgate.net
Furthermore, this compound and its conjugates have been implicated in inducing oxidative stress and inflammation in various cell types, including endothelial and mononuclear cells. metabolon.comaimspress.commdpi.com These effects are believed to contribute to the pathogenesis of conditions associated with elevated this compound levels. metabolon.commdpi.com
Biological Activities of this compound in Model Systems
Research using model systems, particularly murine models and cell lines, has provided insights into the biological activities of this compound.
Effects on Gut Hormone Expression in Murine Models
Studies in murine models have demonstrated that this compound can influence the expression of gut hormones. Administration of this compound to mice has been shown to reduce the transcript levels of proglucagon (Gcg) and other gut hormones in the colon. nih.govresearchgate.netnih.govresearchgate.net In vitro studies using immortalized GLUTag cells, a model for gut hormone-producing enteroendocrine cells, have also shown that this compound inhibits Gcg expression and reduces glucagon-like peptide-1 (GLP-1) secretion, particularly in a stimulated state. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org These findings suggest that this compound may suppress the production and secretion of key gut hormones that play roles in metabolic regulation and gastrointestinal function. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org
Regulation of Small Intestinal Transit in Murine Models
In addition to its effects on gut hormone expression, this compound has been shown to influence small intestinal transit in murine models. Mice supplemented with this compound in their drinking water exhibited faster small intestinal transit compared to control mice. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org This effect is potentially linked to the observed reduction in colonic RNA expression of gut hormones like Gcg and Peptide YY (Pyy), which are known to inhibit small intestinal motility. nih.govfrontiersin.org These findings suggest a role for gut microbiota-derived this compound in modulating gastrointestinal motility. nih.govfrontiersin.org
Here is a summary of the effects of this compound on gut hormone expression and small intestinal transit in murine models:
| Model System | Treatment/Observation | Effect on Gut Hormone Expression (e.g., Gcg, GLP-1) | Effect on Small Intestinal Transit | Source |
| Murine Model | This compound administration (drinking water, 2 weeks) | Reduced colonic Gcg and other gut hormone transcript levels | Faster small intestinal transit | nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org |
| GLUTag Cells | This compound exposure (in vitro) | Inhibited Gcg expression, reduced GLP-1 secretion (stimulated) | Not applicable | nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org |
Environmental Biogeochemistry and P Cresol Degradation Mechanisms
Anaerobic Biodegradation Pathways of P-Cresol (B1678582)
Anaerobic degradation of this compound is particularly relevant in oxygen-limited environments such as contaminated groundwater and sediments. Two primary initial mechanisms have been elucidated for the anaerobic activation of this compound: fumarate (B1241708) addition and methyl hydroxylation catalyzed by this compound methylhydroxylase (PCMH) oup.comnih.gov. Both pathways ultimately lead to the formation of benzoyl-CoA, which is subsequently degraded through the benzoyl-CoA ligation pathway oup.com.
Fumarate Addition Mechanisms in this compound Degradation
One mechanism for anaerobic this compound degradation involves the addition of fumarate to the methyl group of this compound, catalyzed by a hydroxylbenzylsuccinate synthase enzyme oup.comresearchgate.net. This reaction is analogous to the initial step in anaerobic toluene (B28343) degradation, which is catalyzed by benzylsuccinate synthase oup.comresearchgate.net. The product of this reaction is p-hydroxybenzylsuccinate researchgate.net. This pathway is initiated by a glycyl radical enzyme and involves a series of steps to convert p-hydroxybenzylsuccinate to p-hydroxybenzoyl-CoA, including reactions catalyzed by succinyl-CoA:p-hydroxybenzyl succinate-CoA transferase and p-hydroxybenzylsuccinyl-CoA dehydrogenase researchgate.netresearchgate.net. Studies with Desulfobacterium cetonicum have shown the accumulation of 4-hydroxybenzylsuccinate, supporting the operation of this pathway researchgate.net.
This compound Methylhydroxylase (PCMH)-Mediated Hydroxylation Pathways
Another key anaerobic pathway for this compound degradation is initiated by the hydroxylation of the methyl group catalyzed by this compound methylhydroxylase (PCMH) oup.comresearchgate.net. This enzyme is a soluble, periplasmic flavocytochrome in some bacteria, with an α2β2 subunit composition jmb.or.krresearchgate.netnih.gov. The PCMH-mediated pathway involves the sequential oxidation of the methyl group of this compound. The first step is the hydroxylation of this compound to p-hydroxybenzyl alcohol, followed by the oxidation of p-hydroxybenzyl alcohol to p-hydroxybenzaldehyde, both catalyzed by PCMH oup.comresearchgate.netnih.gov. Subsequently, p-hydroxybenzaldehyde is oxidized to p-hydroxybenzoate by a p-hydroxybenzaldehyde dehydrogenase researchgate.netnih.gov. This intermediate is then converted to p-hydroxybenzoyl-CoA by a p-hydroxybenzoate-CoA ligase, and finally, p-hydroxybenzoyl-CoA is reduced by a p-hydroxybenzoyl-CoA reductase researchgate.netresearchgate.net. This pathway has been observed in various anaerobic microorganisms, including denitrifying bacteria and Geobacter metallireducens oup.comnih.govnih.govasm.org.
Genetic and Enzymatic Analyses of Anaerobic this compound Degraders (e.g., Geobacter metallireducens)
Genetic and enzymatic studies have provided insights into the anaerobic degradation of this compound in specific microorganisms. In Geobacter metallireducens, in vitro enzymatic assays initially suggested degradation via the methylhydroxylation pathway oup.comnih.gov. Genetic analyses, including the deletion of the gene encoding the alpha prime subunit of PCMH (pcmI), confirmed that G. metallireducens primarily utilizes the PCMH-dependent pathway for this compound degradation nih.gov. Deletion of the bbsG gene, involved in the analogous fumarate addition pathway for toluene degradation, had little impact on this compound degradation in G. metallireducens, further supporting the dominance of the PCMH pathway in this organism nih.gov. The pcm gene cluster (pcmA to pcmX) in G. metallireducens contains genes with high similarity to PCMH enzymes from other bacteria asm.org. Studies have also identified the bamA gene as a biomarker for aromatic-degrading anaerobes, and its abundance has been correlated with the degradation of monoaromatic compounds like this compound in anaerobic digestion processes ejbiotechnology.info.
Aerobic Biodegradation Pathways of this compound
Aerobic biodegradation of this compound is well-established and typically involves the initial oxidation of the aromatic ring or the methyl group, followed by ring cleavage and entry into central metabolic pathways jmb.or.kroup.com.
Initial Oxidation to 4-Methylcatechol (B155104) and Subsequent Degradation
One major aerobic pathway for this compound degradation begins with the initial oxidation of this compound to 4-methylcatechol jmb.or.krd-nb.info. This reaction is catalyzed by monooxygenases, which can contain either flavin or di-iron at their active sites jmb.or.kr. Examples include the enzyme encoded by the tbuD gene from Pseudomonas pickettii PKO1 and a multicomponent oxygenase from Pseudomonas sp. strain CF600 jmb.or.kr. 4-Methylcatechol serves as a substrate for subsequent ring cleavage nih.gov.
Meta-Cleavage Pathway and Tricarboxylic Acid (TCA) Cycle Integration
Following the formation of 4-methylcatechol, aerobic degradation often proceeds via a meta-cleavage pathway jmb.or.krnih.gov. In this pathway, the aromatic ring of 4-methylcatechol is cleaved by a catechol 2,3-dioxygenase nih.gov. This extradiol cleavage results in the formation of a semialdehyde product, which is then further metabolized through a series of enzymatic steps frontiersin.org. These steps convert the cleavage product into intermediates that can enter the TCA cycle for complete mineralization to carbon dioxide and water jmb.or.kracademicjournals.orgresearchgate.net. While the meta-cleavage pathway is prominent, some organisms may utilize an ortho-cleavage pathway for the degradation of catechols, although the meta-cleavage pathway is frequently associated with methyl-substituted catechols like 4-methylcatechol academicjournals.orgasm.orgaging-us.com.
Here is a table summarizing the key initial reactions and intermediates in the described this compound degradation pathways:
| Pathway Type | Initial Reaction | Key Enzyme(s) | Initial Intermediate(s) |
| Anaerobic | Fumarate addition to methyl group | Hydroxylbenzylsuccinate synthase | 4-Hydroxybenzylsuccinate |
| Anaerobic | Hydroxylation of methyl group | This compound methylhydroxylase (PCMH) | 4-Hydroxybenzyl alcohol, 4-Hydroxybenzaldehyde |
| Aerobic | Hydroxylation of aromatic ring adjacent to methyl | Monooxygenase (flavin or di-iron containing) | 4-Methylcatechol |
Microbial Strains and Gene Systems in Aerobic this compound Degradation (e.g., Pseudomonas alkylphenolia)
Microorganisms capable of utilizing this compound as a sole carbon and energy source are readily found in nature under both aerobic and anaerobic conditions. oup.comjmb.or.kr Aerobic bacteria employ two main biodegradation pathways for this compound. jmb.or.kr One pathway involves the initial oxidation of this compound to 4-methylcatechol by monooxygenases, followed by degradation via a meta-cleavage pathway into TCA cycle intermediates. Representative enzymes in this pathway include a single-component enzyme encoded by the tbuD gene from Pseudomonas pickettii PKO1 and a multicomponent oxygenase from Pseudomonas sp. strain CF600 encoded by dmpKLMNOP. jmb.or.kr
Another aerobic pathway involves the oxidation of the methyl group of this compound. In Pseudomonas mendocina KR1, the methyl group of this compound is oxidized, and the resulting 4-hydroxybenzoate (B8730719) is degraded by an ortho cleavage pathway. asm.org
Pseudomonas alkylphenolia KL28 is a Gram-negative bacterium known to degrade alkylphenols, including this compound, using a catabolic pathway encoded by the lap gene cluster. msk.or.kroup.com This pathway is distantly related to those found in other Pseudomonas species that degrade phenol (B47542) and methyl-phenols. oup.com The lapKLMNOP genes encode alkylphenol hydroxylase (aPH), which preferentially oxidizes 3- and 4-alkylphenols to 4-alkylcatechols. msk.or.kr The deduced amino acid sequences of lapKLMNOP show high similarities (43–60%) to the dmpKLMNOP genes from Pseudomonas sp. CF600, which encode dimethylphenol hydroxylase. msk.or.kr
Research using a GFP-based promoter probe transposon in Pseudomonas alkylphenolia identified the chromosome-encoded pcuRCAXB genes as being required for this compound degradation. jmb.or.kr The deduced amino acid sequences of these genes show high identities (65-93%) compared to sequences in databases. jmb.or.kr The expression of GFP was positively induced by this compound, indicating the activation of the pcu catabolic gene promoter. jmb.or.kr During this compound degradation by P. alkylphenolia, p-hydroxybenzoic acid was detected, suggesting the presence of a protocatechuate ortho-cleavage route for this compound degradation that is dominantly expressed in colonies. jmb.or.kr
Pseudomonas putida ATCC 17484 has also been evaluated for the aerobic biodegradation of this compound. Complete degradation of initial this compound concentrations ranging from 50 to 600 mg/L was achieved within 48–56 hours in batch reactors. mdpi.com The bacterium exhibited a higher resistance to phenol inhibition compared to this compound inhibition. mdpi.com
Another strain, Pseudomonas monteilii Cr13, has shown the potential to utilize cresol (B1669610) as its primary carbon source. researchgate.net This strain achieved over 99% removal of cresol at concentrations up to 1500 ppm within 24 hours under neutral pH, 150 rpm, and 30°C. researchgate.net
Anaerobic degradation pathways for this compound have also been elucidated, including one involving fumarate addition and another utilizing a methylhydroxylase protein (PCMH) to catalyze the hydroxylation of the methyl group. oup.com Geobacter metallireducens degrades this compound via the methylhydroxylation pathway. oup.com
Advanced Chemical Oxidation and Catalytic Degradation of this compound
Advanced oxidation processes (AOPs) and catalytic methods are explored for the degradation of this compound, particularly in wastewater treatment, due to its persistence. taylorandfrancis.commdpi.com
Ozonation Processes for this compound Removal
Ozonation is a studied mechanism for the organic transformation of cresols. researchgate.net The reaction of ozone with cresols yields products such as carboxylic acids, ketones, aldehydes, and phenoxyl radicals. researchgate.net Studies on this compound degradation by ozonation have investigated the influence of initial pH. researchgate.net Experiments showed that ozonation at pH 11 achieved efficient degradation. researchgate.net Another study found that the degradation of this compound was more efficient in a weak acid environment, with an optimum pH of 3.5, achieving 39.44% concentration reduction and 58.04% COD reduction after 60 minutes. researchgate.net
The major degradation pathway of this compound during ozonation involves benzene (B151609) ring oxidation through electrophilic aromatic substitution by molecular ozone and hydroxyl radicals. x-mol.nettandfonline.com Hydroxyl radicals also contribute by oxidizing this compound through hydrogen atom abstraction at the methyl group side-chain, evidenced by the detection of products like 4-methylbenzyl alcohol, 4-hydroxy-benzaldehyde, 3,4-dihydroxy-benzaldehyde, and 3,4-dihydroxy-benzoic acid. x-mol.nettandfonline.com
Peroxone and Ozone-Persulfate Oxidation of this compound
Peroxone (O₃/H₂O₂) and ozone-persulfate (O₃/PS) processes are advanced oxidation methods used for this compound degradation. In peroxone, the simultaneous oxidation pathway leads to faster this compound degradation compared to ozonation and ozone-persulfate. x-mol.nettandfonline.com The major degradation pathway in peroxone and ozone-persulfate processes involves benzene ring oxidation via electrophilic aromatic substitution by molecular ozone and hydroxyl radical, and single electron transfer by persulfate radical. x-mol.nettandfonline.com Hydroxyl radical oxidation through hydrogen atom abstraction at the methyl group is also observed in peroxone. x-mol.nettandfonline.com
Studies investigating the influence of leachate matrix on the performance of O₃, O₃/H₂O₂, and O₃/PS in this compound oxidation have been conducted. biointerfaceresearch.com Experiments at pre-determined optimum conditions (1.0 L O₃/min, 1.0 mM of H₂O₂ or persulfate, pH 11, and 30 °C) showed that the highest degradation of over 90% for COD, this compound, and humic substances was achieved with O₃/H₂O₂, although it was the most affected by the leachate matrix. biointerfaceresearch.com O₃/PS demonstrated notable performance in color removal regardless of the leachate matrix influence, suggesting that sulfate (B86663) radical-induced oxidation was effective. biointerfaceresearch.com
Heterogeneous Catalytic Hydroprocessing of this compound
Heterogeneous catalytic hydroprocessing is employed for the deoxygenation of oxygen-containing compounds like this compound, often in the context of upgrading bio-oils. mdpi.comresearchgate.net This process typically involves catalysts with metal and acid properties to facilitate reactions like hydrogenolysis, demethylation, and demethoxylation. mdpi.com
Noble metals such as platinum (Pt), palladium (Pd), and ruthenium (Ru) are used as catalysts in the hydrodeoxygenation of phenolic compounds like this compound. sciopen.comresearchgate.net These metals are often supported on materials like activated carbon, alumina (B75360), or zirconia. researchgate.netsciopen.comresearchgate.net
Studies have investigated the performance of supported noble metal catalysts for the aqueous phase hydrogenation of this compound. acs.org Ru/C catalysts have shown high activity for the hydrogenation of acetic acid, a model carboxylic acid in bio-oils, and in a mixture with this compound, this compound hydrodeoxygenation was favored, leading to high selectivity for methylcyclohexane. acs.org
Pt/Al₂O₃ catalysts promoted by ZrO₂ and CeO₂ have been studied for the hydrodeoxygenation of this compound. researchgate.net The addition of ZrO₂ to Pt/Al₂O₃ was found to promote direct deoxygenation activity via Caromatic-O bond scission without benzene ring saturation. researchgate.net Pt/CeO₂-Al₂O₃ exhibited higher deoxygenation extent than Pt/Al₂O₃, attributed to Brønsted acid sites favoring this compound adsorption. researchgate.net
Noble metal catalysts, including Pt, Pd, and Ru supported on cerium oxides, have been used in catalytic wet-air oxidation (CWAO) of nitrogenous organic products like aniline (B41778) at high temperatures and pressures. researchgate.net While this is not directly on this compound, it demonstrates the application of these catalysts in oxidizing organic pollutants in water.
Transition metal oxide catalysts, often supported on mixed oxides, are also investigated for this compound degradation. Silver (Ag) supported on Al₂O₃-ZrO₂ mixed oxides has been studied for the catalytic wet-air oxidation of this compound. researchgate.net Catalytic wet-air oxidation of this compound on Ag/Al₂O₃-ZrO₂ catalysts with varying ZrO₂ content (1, 5, 10, and 20 wt%) was carried out at 160 °C and 15 bar of oxygen. researchgate.net Ag/Al₂O₃-ZrO₂ catalysts prepared by deposition-precipitation showed higher surface area and lower Lewis acid sites compared to Ag/Al₂O₃ and Ag/ZrO₂ reference catalysts. researchgate.net The this compound conversion, TOC abatement, and CO₂ selectivity were improved when Ag was supported on Al₂O₃-ZrO₂ mixed oxides, suggesting a modification of Ag surface properties due to metal-support interaction. researchgate.net Nunez et al. reported that adding silver to Al₂O₃-ZrO₂ reduced this compound at 160 °C and 15 bar O₂, showing faster oxidation and higher selectivity compared to tests without silver. researchgate.net The highest ZrO₂ concentration (20%) in the catalyst resulted in 50% TOC removal and 96% this compound removal. researchgate.net
Silver oxide (AgO) decorated on fibrous silica (B1680970) zirconia (AgO/FSZr) has been reported for the simultaneous photocatalytic reduction of hexavalent chromium and oxidation of this compound under UV-visible irradiation. nih.govresearchgate.net Catalysts with various AgO loadings (1, 5, and 10 wt%) were tested. nih.gov The highest photocatalytic activity was observed with 5-AgO/FSZr, attributed to strong interaction between FSZr and AgO and lower band gap energy, enhancing electron-hole separation. nih.gov Photogenerated holes (h⁺) and hydroxyl radicals were identified as dominant species for this compound photooxidation. nih.gov
Other transition metal oxides and their composites have been explored for this compound degradation. For example, WO₃/r-GO composite has shown activity in the simultaneous degradation of this compound and reduction of Cr(VI) under visible light. researchgate.net
Data Table: this compound Degradation by Pseudomonas putida ATCC 17484 mdpi.com
| Initial this compound Concentration (mg/L) | Time for Complete Degradation (h) |
| 50 | 24-52 |
| 600 | 24-52 |
Note: Data extracted from Figure 4a in the source, indicating a range of time for complete degradation across the tested initial concentrations.
Data Table: this compound Degradation by Pseudomonas monteilii Cr13 researchgate.net
| Initial Cresol Concentration (ppm) | Degradation Efficiency (%) (24h) |
| 100 | 99.75 |
| 500 | 99.5 |
| 1000 | 99.35 |
| 1500 | 98.28 |
Data Table: this compound and COD Removal by Ozonation at Different pH researchgate.net
| pH | This compound Concentration Reduction (%) (60 min) | COD Reduction (%) (60 min) |
| 3.5 | 39.44 | 58.04 |
| 11 | Efficient degradation (specific % not provided) | Efficient degradation (specific % not provided) |
Note: Data for pH 11 is described qualitatively as "efficient degradation" in the source snippet.
Data Table: this compound and TOC Removal by Ag/Al₂O₃-ZrO₂ Catalytic Wet-Air Oxidation researchgate.net
| Catalyst (Ag/Al₂O₃-ZrO₂) | ZrO₂ Content (wt%) | This compound Removal (%) | TOC Removal (%) |
| Ag/Al₂O₃-ZrO₂ | 20 | 96 | 50 |
Data Table: Simultaneous Photocatalytic Activity of AgO/FSZr for Cr(VI) Reduction and this compound Oxidation nih.gov
| Catalyst | AgO Loading (wt%) | Cr(VI) Reduction (%) | This compound Oxidation (%) |
| 1-AgO/FSZr | 1 | 47 | 24 |
| 5-AgO/FSZr | 5 | 96 | 78 |
| 10-AgO/FSZr | 10 | 87 | 61 |
| FSZr | 0 | 34 | 20 |
Solvent Effects in Catalytic this compound Hydroprocessing
The choice of solvent plays a crucial role in the catalytic hydroprocessing of this compound. Studies investigating the hydrodeoxygenation (HDO) of phenolic compounds, including this compound, have highlighted the significant influence of solvent polarity on reaction pathways and product selectivity. For instance, research on the catalytic hydroprocessing of this compound has examined the comparative performances of supported metal catalysts (Pt, Pd, Ru) in different solvents. researchgate.netosti.gov The polarity of the solvent can affect the adsorption characteristics of this compound on the catalyst surface, which in turn influences the reaction kinetics and the distribution of products. In the hydrodeoxygenation of lignin-derived phenolics, including this compound, ruthenium-based catalysts have shown high selectivity for toluene formation through optimized C-O bond scission, and the solvent environment can impact this process. mdpi.com
Enzymatic Degradation Strategies for this compound
Enzymatic degradation presents a promising approach for the removal of this compound from contaminated environments. Several enzymes, particularly oxidoreductases like polyphenol oxidase and laccase, have demonstrated efficacy in breaking down phenolic compounds.
Polyphenol Oxidase (PPO) Applications in this compound Degradation
Polyphenol oxidase (PPO) is an enzyme that catalyzes the oxidation of phenol derivatives in the presence of oxygen. researchgate.net Research has explored the use of PPO from various sources, such as Pleurotus sp., for the degradation of this compound. researchgate.netnih.gov Studies have shown that PPO can effectively degrade this compound, with 4-methylcatechol identified as a primary metabolite of this process. researchgate.netnih.gov
The efficiency of PPO in this compound degradation can be enhanced through immobilization techniques. PPO immobilized in matrices like sodium alginate (SA), sodium alginate-polyvinyl alcohol (SA-PVA), and sodium alginate-polyvinyl alcohol-silver nanoparticles (SA-PVA-AgNPs) has shown improved degradation rates compared to free enzyme. researchgate.netresearchgate.netnih.gov For example, PPO immobilized in SA-PVA-AgNPs achieved complete degradation of 10 and 20 mM this compound within 30 hours, whereas free enzyme degraded only 85% and 49% at these concentrations, respectively. researchgate.netresearchgate.netnih.gov Immobilized PPO also demonstrated higher tolerance to varying temperatures and pH levels and could be reused for multiple cycles without significant loss of degradation capacity. researchgate.netresearchgate.netnih.gov
| Immobilization Matrix | Initial this compound Concentration (mM) | Degradation Efficiency (%) (30 hours) | Reusability Cycles |
| Free PPO | 10 | 85 | - |
| Free PPO | 20 | 49 | - |
| SA-PVA-AgNPs | 10 | 100 | >12 |
| SA-PVA-AgNPs | 20 | 100 | >12 |
| SA-PVA | Not specified (Batch) | 77 | 8 |
| SA | Not specified (Batch) | 65 | Not specified |
Laccase-Based Systems for this compound Removal
Laccases are another group of enzymes capable of oxidizing phenolic compounds, making them suitable for the removal of cresols from wastewater. auburn.edunlc-bnc.ca Studies have investigated the application of laccase in treating synthetic wastewater containing cresols, including this compound. auburn.edunlc-bnc.ca Laccase catalyzes the oxidation of these compounds, leading to the formation of insoluble polymers that can be readily removed from the aqueous phase. auburn.edunlc-bnc.ca
In experiments evaluating the removal of o-, m-, and p-cresols using laccase, nearly 80% removal of this compound was achieved under optimal conditions of pH and enzyme dose in continuously stirred batch reactors. nlc-bnc.ca The optimum pH for this compound removal by laccase ranged from 5.6 to 7.0, and the optimum enzyme dose for this compound was found to be 0.3 standardized units of catalytic activity. nlc-bnc.ca Aeration was also shown to increase the initial rate of reaction for substrate removal and improve efficiency at higher substrate concentrations. nlc-bnc.ca
Bioremediation and Wastewater Treatment Methodologies for this compound
Efficient treatment of wastewater containing this compound is crucial due to its toxicity and persistence. Various bioremediation and wastewater treatment methodologies have been explored for this compound removal.
Upflow Anaerobic Sludge Blanket (UASB) Reactor Performance for this compound Removal
Upflow Anaerobic Sludge Blanket (UASB) reactors have been investigated for their effectiveness in treating wastewater containing phenolic compounds, including this compound. UASB reactors can effectively remove phenol and this compound from wastewater. kwrwater.nl Studies have shown high Chemical Oxygen Demand (COD) removal efficiencies and complete removal of phenolic compounds in UASB reactors treating synthetic wastewater containing phenol, catechol, resorcinol, and hydroquinone. kwrwater.nl
Research on the simultaneous degradation of phenolic compounds in UASB reactors under denitrifying conditions has demonstrated the capacity of these systems to remove this compound. bohrium.comunison.mx In one study, UASB reactors, particularly those provided with granular activated carbon (GAC), showed high removal efficiencies for a mixture of phenol, this compound, and o-cresol (B1677501) under increasing organic loads. bohrium.comunison.mx Removal efficiencies for phenolic compounds in the reactor with GAC ranged from 95.8% to 99.1%, compared to 89.7% to 95.5% in the reactor without GAC. bohrium.comunison.mx The maximum adsorption capacity of GAC for this compound was determined to be 134.5 mg g⁻¹. bohrium.comunison.mx
| Reactor Type | Organic Load Range (mg C L⁻¹d⁻¹) | Phenolic Compound Removal Efficiency Range (%) |
| UASB without GAC | 450 - 3250 | 89.7 - 95.5 bohrium.comunison.mx |
| UASB with GAC | 450 - 3250 | 95.8 - 99.1 bohrium.comunison.mx |
Integrated Photocatalytic and Biodegradation Systems for this compound Wastewater Treatment
Integrated systems combining photocatalysis and biodegradation have shown significant potential for the treatment of wastewater containing this compound. researchgate.netresearchgate.netnih.gov Photocatalysis can be used as a pre-treatment step to improve the biodegradability of this compound by increasing the BOD5/COD ratio. researchgate.netresearchgate.netnih.gov
Studies have investigated integrated systems comprising a photocatalytic reactor and a packed bed biofilm reactor (PBBR) for this compound degradation. researchgate.netresearchgate.netnih.gov In such systems, the photocatalytic step under UV light can increase the biodegradability index of the this compound solution. researchgate.netresearchgate.netnih.gov Subsequently, the biodegradation step in the PBBR further removes the degraded products. An integrated system achieved a high this compound removal efficiency of 98.43% at an initial concentration of 700 mg/L with a residence time of 120 hours, significantly higher than the PBBR operated alone (34.82%). researchgate.netnih.govoaepublish.com The integration of microwave and ultraviolet irradiation with TiO2 as a photocatalyst has also shown high efficiency in this compound degradation, achieving complete degradation and higher total organic carbon removal compared to UV-TiO2 alone. niscpr.res.in
Adsorption-Based this compound Removal Technologies
Adsorption is a widely employed technique for the removal of this compound from aqueous solutions, particularly in wastewater treatment. This method involves the transfer of this compound molecules from the liquid phase to the surface of a solid adsorbent material. Various adsorbents have been investigated for their effectiveness in capturing this compound, with activated carbon being one of the most common and effective due to its favorable porous structure and chemical properties. csic.es
Research has explored the adsorption of this compound onto different types of activated carbon, including granular activated carbon (GAC) and activated carbon derived from agricultural waste like Parthenium hysterophorous. cigrjournal.orgcigrjournal.orgcapes.gov.br Studies have shown that the adsorption capacity of activated carbon for this compound is influenced by factors such as pH, adsorbent dose, contact time, initial this compound concentration, temperature, and ionic strength. africaresearchconnects.com
Investigations into the adsorption of this compound on GAC have indicated that while the adsorption capacity decreases with increasing adsorbent dose, the effects of pH (within the range of 6-8) and temperature (within 15-35°C) may not be significant in some cases. cigrjournal.orgcigrjournal.org An optimum adsorption capacity of 12.02 mg g⁻¹ was observed at 25°C, pH 7, and an adsorbent dose of 3.2 g L⁻¹. cigrjournal.org The presence of other compounds like isovaleric acid and formaldehyde (B43269) has been found to enhance this compound adsorption on GAC. cigrjournal.orgcigrjournal.org Kinetic analyses suggest that this compound adsorption on GAC primarily occurs via chemisorption and is limited by intra-particle diffusion. cigrjournal.orgcigrjournal.org The role of the solvent (water) was found to be insignificant, suggesting it does not compete with this compound for adsorption sites. cigrjournal.orgcigrjournal.org Surface oxygen on activated carbon may inhibit this compound adsorption, potentially due to increased hydrophilicity. cigrjournal.orgcigrjournal.org Electron transfer between this compound and activated carbon has been proposed as a main adsorption mechanism. cigrjournal.orgcigrjournal.org
Another study utilizing activated carbon derived from Parthenium hysterophorous (PAC) found that the highest adsorptive capacity was achieved at pH 6.0. capes.gov.br This study also compared PAC to commercial grade activated carbon (AC), concluding that PAC was as effective as AC for removing this compound at concentrations up to 500 mg/l in aqueous solution. capes.gov.br Both PAC and AC adsorption followed pseudo-first-order kinetics. capes.gov.br
Beyond activated carbon, other materials have been explored as adsorbents for this compound. Eggshells have been investigated as an inexpensive adsorbent. researchgate.net Theoretical adsorption capacities of 3.69, 8.55, and 9.50 mg g⁻¹ were reported at 25°C, 35°C, and 45°C, respectively, at an adsorbent dose of 10 g L⁻¹. researchgate.net Kinetic studies with eggshells indicated chemisorption as the predominant mechanism, following Elovich and intraparticle diffusion models. researchgate.net Adsorption on eggshells increased with temperature, suggesting an endothermic process. researchgate.net
Granular activated alumina (AA) has also been compared to granular activated charcoal (AC) for this compound removal. africaresearchconnects.com Increasing the adsorbent dosage for both materials significantly enhanced the adsorption yield. africaresearchconnects.com this compound was more effectively adsorbed in its neutral form, highlighting the importance of pH control. africaresearchconnects.com The kinetics for both AA and AC aligned with the pseudo-first-order kinetic model. africaresearchconnects.com Higher temperatures led to a decrease in adsorption yield, suggesting an exothermic process. africaresearchconnects.com The presence of sodium nitrate (B79036) significantly reduced the adsorption capacity of both adsorbents, indicating the role of ionic strength. africaresearchconnects.com Equilibrium data for both adsorbents fit the Langmuir model, with maximum monolayer adsorption capacities of 55.80 mg/g for AA and 56.61 mg/g for AC. africaresearchconnects.com
Novel composite materials have also been developed for this compound removal. A composite of alginate, recycled MnO₂, and activated carbon (CAB-MOACs) demonstrated higher removal efficiency for this compound compared to alginate beads alone or beads containing only AC or MnO₂. nih.gov Adsorption onto CAB-MOACs followed pseudo-second-order kinetics and Langmuir isotherm models. nih.gov This composite showed excellent regeneration and reuse performance over multiple cycles. nih.gov
Studies on carbonylated hypercrosslinked polymeric adsorbents have shown them to be effective for this compound removal. nih.gov The adsorption dynamics followed the pseudo-second-order rate equation. nih.gov Adsorption isotherms correlated with the Langmuir isotherm, and the adsorption capacity for this compound was greater than that for phenol on this adsorbent. nih.gov The solubility and polarity of the adsorbate were found to play important roles in the differential adsorption of this compound and phenol. nih.gov
Diatomite/carbon composites have also been explored, showing a direct correlation between this compound uptake and the carbon content of the composite. csic.es This indicates that porosity is not the sole factor influencing this compound removal by these materials; chemical composition is also significant. csic.es
Cyclodextrin-based hydrogels have been assessed as sorbent materials for cresols in packed-bed columns. unav.edu Both Langmuir and Freundlich isotherms were appropriate for describing the sorption equilibrium. unav.edu The process was found to be exothermic. unav.edu Sorption capacities of 15.1 mg/g were achieved for this compound using this material. unav.edu
Microwave irradiation has been investigated as a method to enhance the this compound adsorption capability of activated carbon. tandfonline.com Controlled microwave irradiation can lead to the development of pores and abundant oxygenic functional groups on the activated carbon surface, increasing the saturation adsorption capacity. tandfonline.com Optimum microwave irradiation power was found to be 400 W for enhancing this compound adsorption, resulting in a saturation adsorption capacity of up to 95.97 mg·g⁻¹. tandfonline.com
The pH of the solution plays a critical role in this compound adsorption, as it affects the speciation of this compound and the surface charge of the adsorbent. This compound is a weak acid with a pKa of 10.2. ect-journal.kz At pH values below the pKa, this compound exists primarily in its molecular form, while at higher pH values, it is predominantly in its anionic form. ect-journal.kz Studies have shown that this compound is more effectively adsorbed in its neutral form. africaresearchconnects.com The point of zero charge (PZC) of the activated carbon also influences adsorption; at pH values higher than the PZC, the carbon surface is negatively charged, which can lead to electrostatic repulsion with the anionic form of this compound. ect-journal.kz Conversely, at pH values lower than the PZC, the carbon surface is positively charged, potentially favoring the adsorption of the molecular form or interacting differently with the adsorbate. ect-journal.kz Treating activated carbon can change its PZC and thus its adsorption capacity. ect-journal.kz
Adsorption isotherm models, such as Langmuir and Freundlich, are commonly used to describe the equilibrium relationship between the amount of this compound adsorbed onto the solid phase and the concentration of this compound in the liquid phase at a constant temperature. cigrjournal.orgcapes.gov.brafricaresearchconnects.comresearchgate.netnih.govnih.govunav.eduect-journal.kzresearchgate.netulpgc.esresearchgate.net Kinetic models, such as pseudo-first-order and pseudo-second-order, are applied to understand the rate-limiting steps of the adsorption process. cigrjournal.orgcapes.gov.brafricaresearchconnects.comresearchgate.netnih.govnih.gov
Summary of Adsorption Capacities for this compound on Various Adsorbents
| Adsorbent | Optimum/Maximum Adsorption Capacity (mg/g) | Conditions | Source |
| Granular Activated Carbon (GAC) | 12.02 | 25°C, pH 7, 3.2 g L⁻¹ adsorbent dose | cigrjournal.orgcigrjournal.org |
| Eggshell | 9.50 | 45°C, 10 g L⁻¹ adsorbent dose | researchgate.net |
| Granular Activated Alumina (AA) | 55.80 (Langmuir maximum monolayer capacity) | Not explicitly stated as optimum | africaresearchconnects.com |
| Granular Activated Charcoal (AC) | 56.61 (Langmuir maximum monolayer capacity) | Not explicitly stated as optimum | africaresearchconnects.com |
| Al₂O₃-coated Multi-walled Carbon Nanotubes | Up to 70.4 (also reported as 54.05) | Varies with parameters | leitir.is |
| Parthenium-based Activated Carbon (PAC) | Not explicitly stated as a single value | Highest capacity at pH 6.0 | capes.gov.br |
| Carbonylated Hypercrosslinked Polymeric Adsorbent | Larger than phenol capacity | Varies with temperature and concentration | nih.gov |
| Diatomite/Carbon Composites | Increases with carbon content | Varies with composite composition | csic.es |
| Cyclodextrin-based Hydrogel | 15.1 | Packed-bed column experiments | unav.edu |
| Microwave-irradiated Activated Carbon | 95.97 (Saturation capacity) | 400 W microwave irradiation | tandfonline.com |
Note: Adsorption capacities can vary significantly depending on the specific properties of the adsorbent, experimental conditions (temperature, pH, initial concentration, contact time, adsorbent dose), and the model used for calculation.
Analytical Chemistry Approaches and P Cresol Method Development
Chromatographic Techniques for P-Cresol (B1678582) Quantification
Chromatographic methods are widely employed for the separation and quantification of this compound, offering advantages in terms of selectivity and sensitivity. Various stationary phases, mobile phases, and detection systems are utilized depending on the specific analytical objective.
Gas Chromatography (GC) with Flame Ionization (FID) and Mass Spectrometry (MS) Detection
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. GC offers excellent separation capabilities, particularly for resolving isomeric mixtures. osha.gov
GC-FID: Gas chromatography coupled with flame ionization detection (GC-FID) is a satisfactory method for this compound analysis. osha.gov While potentially less sensitive than some liquid chromatography methods with UV detection, GC-FID provides better resolution of the cresol (B1669610) isomers. osha.gov NIOSH analytical methods for cresol vapors collected on silica (B1680970) gel tubes utilize GC-FID for analysis. osha.gov A capillary GC method using FID has also been reported for the analysis of cresol isomers in urine. pjps.pk
GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers enhanced selectivity and sensitivity compared to GC-FID, allowing for the identification and quantification of this compound based on its mass spectrum. GC-MS is used in methods for determining cresols in various environmental media, including water, soil, and sediment samples. cdc.govnih.gov In some GC-MS applications for cresol isomer analysis, a derivatization step, such as silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is employed to improve chromatographic separation and detection. wiley.com Silylation has been shown to cleanly separate the three isomeric cresols. wiley.com Without silylation, GC might only produce two peaks for the three cresol isomers (o-cresol eluting first, followed by a combined peak for m-cresol (B1676322) and this compound). wiley.com GC-MS has also been used to confirm the identification of this compound in biological samples analyzed by other techniques like HPLC-fluorescence detection. psu.edunih.gov
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection
High-performance liquid chromatography (HPLC) is another widely used technique for this compound analysis, particularly suitable for less volatile or thermally labile samples.
HPLC-UV: Reversed-phase HPLC with ultraviolet (UV) detection is a common approach for analyzing this compound. osha.gov UV detection at wavelengths around 218 nm is often used, as the cresol isomers may respond equally at this wavelength if not fully resolved. osha.gov OSHA method 32 for phenol (B47542) and cresols collected on XAD-7 resin utilizes HPLC with UV detection at 218 nm. osha.govinchem.org However, this method does not separate the cresol isomers. inchem.org While HPLC-UV has been reported for determining urinary cresols, chromatograms can be complex with interfering peaks, and clear recognition of phenol and this compound peaks might be challenging when analyzing serum phenols with UV detection alone. psu.edu
HPLC-Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity for compounds with native fluorescence or those that can be derivatized to become fluorescent. A sensitive reversed-phase HPLC method using fluorescence detection has been developed for quantifying serum phenol and this compound in uremic patients. psu.edunih.gov This method is reported to be specific and sensitive, requiring only simple extraction before HPLC analysis. psu.edunih.gov Using fluorescence detection at excitation/emission wavelengths of 284/310 nm, a detection limit of 1.3 µmol/l (0.14 µg/ml) for this compound in serum has been achieved. nih.gov The recovery of added this compound to normal serum using this method was reported as 95.4 ± 4.1%. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Variants (UPLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its ultra-high performance variant (UPLC-MS/MS) are powerful techniques providing high sensitivity, selectivity, and specificity for this compound analysis, particularly in complex matrices. mdpi.com
LC-MS/MS assays are considered highly sensitive and selective for quantifying this compound, capable of detecting it at nanomolar concentrations. mdpi.com Electrospray negative ionization (ESI) with multiple reaction monitoring (MRM) is a common method for detecting this compound sulfate (B86663) (pCS), a conjugated form of this compound. mdpi.com
UPLC-MS/MS methods have been developed for the determination of this compound, including unconjugated this compound in plasma and this compound sulfate in serum. researchgate.netbrieflands.com Derivatization with agents like dansyl chloride can be employed prior to LC-MS/MS analysis to improve signal intensity and facilitate detection, especially for low-abundance phenolic compounds. researchgate.netirsst.qc.ca
Research findings highlight the application of UPLC-MS/MS for quantifying this compound sulfate and indoxyl sulfate in human matrices, which can be relevant for diagnosing and managing conditions like chronic kidney disease. mdpi.com
An UPLC-MS/MS method for the analysis of o-cresol (B1677501), a related isomer, in hydrolyzed human urine, developed for biological monitoring of toluene (B28343) exposure, also noted the presence of large amounts of this compound in urine samples. irsst.qc.ca This method involved acid hydrolysis to form free cresols, followed by derivatization with dansyl chloride and analysis using a triple quadrupole instrument in MRM mode. irsst.qc.ca The method demonstrated a dynamic range of 0.4 µM to 40 µM, with reported LOD and LOQ values of 0.06 µM and 0.21 µM, respectively. irsst.qc.ca Intraday and interday precisions were 3.2% and 4.4%, respectively, and method accuracy was established at 99%. irsst.qc.ca
Studies have also utilized UPLC to detect intermediates formed during the photocatalytic degradation of this compound. mdpi.comnih.gov
Spectroscopic and Electrophoretic Methodologies for this compound Analysis
Beyond chromatography, spectroscopic and electrophoretic techniques offer alternative or complementary approaches for the analysis of this compound.
UV-Visible Spectrophotometry and Chemometric Approaches for Cresol Isomer Determination
UV-Visible spectrophotometry is a simple and widely available technique that can be used for the analysis of this compound, which exhibits UV absorption. mdpi.comnih.govresearchgate.net this compound dissolved in hexane (B92381) shows a strong UV absorption with a maximum at 278 nm. researchgate.net
However, the UV absorption spectra of the three cresol isomers (o-, m-, and this compound) overlap extensively, making their simultaneous determination by conventional spectrophotometry challenging without prior separation. pjps.pkresearchgate.net The maximum absorption peaks (λmax) for o-, m-, and this compound in 0.1M NaOH-methanol (5:95 % v/v) have been reported at 289, 292, and 294 nm, respectively. pjps.pk
To overcome the issue of spectral overlap, chemometric approaches, such as Principle Component Regression (PCR) and Partial Least Squares (PLS) regression, can be applied to UV spectrophotometric data for the simultaneous determination of cresol isomers in mixtures. pjps.pkresearchgate.net These multivariate regression methods utilize the correlation between concentration and absorbance data matrices in specific spectral regions (e.g., 283-305 nm) to resolve the contributions of individual isomers. pjps.pkresearchgate.net Studies have demonstrated the accuracy and precision of these methods for determining cresol isomers in mixtures and even in topical veterinary preparations without requiring separation procedures. pjps.pkresearchgate.net
UV-Visible spectrophotometry is also used to monitor the degradation of this compound in studies investigating photocatalytic degradation processes. mdpi.comnih.govajol.info
Capillary Electrophoresis (CE-UV) for this compound Analysis
Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to separate analytes based on their charge and size. CE coupled with UV detection (CE-UV) is a reported method for the analysis of this compound and other phenolic compounds. researchgate.netresearchgate.net
CE-UV allows for the separation and detection of analytes within a narrow capillary tube, with UV detection being a common method due to its availability. sepscience.com While the short path length in on-column CE-UV can limit sensitivity compared to some other techniques, this is partially compensated by the high separation efficiency of CE. sepscience.com
Studies have explored the use of CE, including capillary zone electrophoresis (CZE), for the separation of various compounds, and CE-UV has been mentioned as an analytical method for phenolic acids. nih.govresearchgate.net Although some CE methods may not fully separate all cresol isomers, capillary electrophoresis has been used for the determination of cresol isomers, sometimes in combination with other phenolic compounds. pjps.pk
While the search results mention CE-UV as a technique for this compound analysis, detailed research findings specifically on CE-UV method development and performance parameters solely for this compound quantification are less prominent compared to chromatographic methods in the provided context. However, CE remains a viable technique for the analysis of polar and charged species, and with appropriate method development, including optimization of buffer composition and potential use of modified capillaries, it can be applied to this compound analysis. researchgate.netacs.org
Surface-Enhanced Raman Scattering (SERS) Applications in this compound Detection
Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique that offers high sensitivity for the detection of various analytes, including phenolic compounds like this compound. SERS relies on the enhancement of Raman scattering signals from molecules adsorbed onto plasmonic nanostructures, typically made of noble metals such as silver or gold. This enhancement allows for the detection of analytes at very low concentrations, potentially down to single molecules. researchgate.net
SERS has been explored for the rapid and label-free detection of this compound. researchgate.netacs.org The method involves obtaining SERS spectra of this compound, which serve as unique molecular fingerprints. digitellinc.com Studies have demonstrated the potential of SERS platforms, such as those based on silver nanoparticles-graphene nanosheets, for the detection of uremic toxins, including this compound, in biological samples like those from patients with chronic kidney disease (CKD). researchgate.net While the detection limits achieved with SERS for phenols in some applications may not always be the lowest reported in the literature, the technique offers advantages in terms of speed and the ability to discriminate between different phenolic compounds, even in mixtures. sciforum.net The SERS spectra of indophenolates formed by the reaction of phenol derivatives with Gibbs reagent have been used for this purpose. sciforum.net
Sample Preparation and Derivatization Strategies for this compound Analysis
Effective sample preparation and, in many cases, chemical derivatization are essential steps in the analytical workflow for this compound, particularly when dealing with complex matrices or aiming for enhanced sensitivity. These strategies help to isolate this compound from interfering substances, concentrate the analyte, or modify its chemical structure to improve its detection characteristics by various analytical techniques.
Chemical Derivatization for Enhanced Sensitivity (e.g., 1,2-Dimethylimidazole-5-sulfonyl Chloride)
Chemical derivatization involves reacting this compound with a specific reagent to form a new compound with properties more suitable for detection. This is often employed to improve sensitivity, chromatographic behavior, or to enable detection by specific detectors, such as mass spectrometry.
One derivatization reagent that has shown significant promise for enhancing the sensitivity of phenolic compound analysis, including this compound, is 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMIS-Cl or 5-DMISC). nih.govresearchgate.neteneuro.org Derivatization with 5-DMISC has been shown to substantially increase sensitivity compared to traditional methods like dansyl derivatization, achieving up to a 40-fold increase in detectability for this compound in biological matrices like urine, plasma, and brain tissue when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The use of 5-DMISC results in the formation of dimethylimidazolesulfonyl (DMIS) derivatives that exhibit favorable characteristics for LC-ESI-MS and LC-ESI-MS/MS analysis, producing intense protonated molecular ions ([M+H]+) in positive-ion mode. nih.govresearchgate.net This derivatization strategy is particularly valuable for quantifying this compound at low picogram levels, addressing the analytical challenge of detecting trace amounts of this compound in various samples. nih.gov
Other derivatization reagents, such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), have also been used in conjunction with gas chromatography for the analysis of cresols, including this compound, in matrices like sewage sludge. ufmg.br BSTFA derivatization can lead to increased chromatographic areas for cresols, improving their detectability by GC-based methods. ufmg.br
Hydrolysis and Extraction Procedures for this compound and its Conjugates
In biological samples, this compound often exists in conjugated forms, primarily as p-cresyl sulfate and, to a lesser extent, p-cresyl glucuronide. oup.combrieflands.com To determine the total this compound content, including both the free and conjugated forms, hydrolysis is typically required to cleave the sulfate and glucuronide linkages and release the free this compound. oup.combrieflands.comcdc.gov
Acid hydrolysis is a common method for this purpose, involving heating the sample with a concentrated mineral acid, such as hydrochloric acid or sulfuric acid, for a specific duration. cdc.gov This process converts the conjugated metabolites back to the parent compound, this compound. brieflands.com
Following hydrolysis, extraction procedures are employed to isolate this compound from the sample matrix and concentrate it before analysis. Liquid-liquid extraction with organic solvents is a frequently used technique. cdc.gov For instance, after acid hydrolysis of urine samples, this compound can be extracted using solvents like methylene (B1212753) chloride or ethyl ether. cdc.gov In the analysis of this compound and its conjugates in serum, methods have involved hydrolysis followed by solvent extraction and analysis by GC/MS. cdc.gov Another approach for plasma samples involves hydrolysis in an acidic medium, protein precipitation, and then extraction with acetonitrile (B52724) and a salting-out agent like saturated NaCl. brieflands.com
Extraction procedures are also integral to the isolation of this compound from other complex matrices such as sewage sludge, where solid-liquid extraction with low-temperature purification has been applied prior to GC analysis. ufmg.br The efficiency of extraction can be influenced by factors such as the pH of the aqueous phase, particularly for weak acids like cresols. ufmg.br
Biosensor Development for this compound Detection
The development of biosensors offers an alternative approach for the detection of this compound, providing the potential for rapid, on-site, and cost-effective analysis. Biosensors typically integrate a biological recognition element with a transducer to generate a measurable signal upon binding of the target analyte.
Electro-immunological sensing systems incorporating antibodies specific to this compound have been developed. tandfonline.comtandfonline.com These systems can utilize conducting polymers, such as polypyrrole, to immobilize the antibodies. tandfonline.com Coupled with techniques like flow injection analysis and pulsed electrochemical detection, these biosensors can provide sensitive, reproducible, and rapid responses to this compound. tandfonline.comtandfonline.com The use of pulsed potential waveforms in flow injection analysis can lead to reusable sensors. tandfonline.com
Enzyme-based biosensors have also been explored. For example, a biosensor utilizing screen-printed carbon electrodes modified with carbon nanotubes and immobilized laccase has been developed for the near real-time analysis of this compound in wastewater. nih.govresearchgate.net This type of biosensor can provide direct quantitation of this compound within a specific linear range and detection limit. nih.govresearchgate.net
Optical biosensors represent another avenue, with research demonstrating the use of molecularly imprinted polymer nanoparticles coupled with optical sensors for sensitive and label-free detection of this compound in aqueous media. acs.org These sensors, based on techniques like photonic crystal fiber-based modal interferometry, can achieve very low limits of detection and offer advantages such as fast response, high resolution, and reusability. acs.org
The application of biosensors for this compound detection is particularly relevant for environmental monitoring, such as assessing water quality, and potentially in medical sectors for rapid diagnostics. acs.orgnih.govresearchgate.net
Applications of P Cresol As a Chemical Precursor and Derivative Synthesis
P-Cresol (B1678582) in the Synthesis of Value-Added Chemicals
This compound is employed in the production of several important industrial chemicals, contributing to the manufacturing of materials and substances used in everyday products.
Synthesis of this compound Derivatives for Specialized Applications
This compound is a key precursor for the synthesis of several important derivatives with specialized applications, ranging from antioxidants to agrochemicals and pharmaceuticals.
Butylated Hydroxytoluene (BHT) and Phenolic Resin Synthesis
One of the major applications of this compound is its use in the production of butylated hydroxytoluene (BHT). wikipedia.orgfeiyachem.netgoyenchemical.comwikipedia.org BHT is a widely used lipophilic organic compound known for its antioxidant properties. wikipedia.org The industrial synthesis of BHT typically involves the reaction of this compound with isobutylene (B52900), catalyzed by sulfuric acid. atamanchemicals.com BHT is utilized in various products, including lubricants, greases, polymers, and as a polymerization inhibitor. wikipedia.orgatamanchemicals.com
This compound is also an essential ingredient in the production of phenolic resins. feiyachem.netgoyenchemical.comchemimpex.com Phenolic resins are thermosetting polymers known for their excellent heat resistance and durability, used in adhesives, coatings, and molded products. chemimpex.com Copolymerization with phenols, including this compound, can convert by-product lignins into higher-value phenolic resins. usda.gov Enzyme-catalyzed phenoxy radical polymerization is an alternative method for phenolic resin production, where this compound can be grafted onto lignin. usda.gov
Precursors for Agrochemicals (e.g., p-Hydroxybenzonitrile)
This compound serves as a precursor for the synthesis of agrochemicals. goyenchemical.comresearchgate.net An example mentioned is p-hydroxybenzonitrile. fishersci.fiacs.org p-Hydroxybenzonitrile is used as an intermediate in organic synthesis and as a raw material for the preparation of herbicides like bromoxynil (B128292) and ioxynil. fishersci.fi
Intermediates for Pharmaceutical Synthesis (e.g., Anisaldehyde)
This compound is utilized as an intermediate in the synthesis of pharmaceuticals. chemimpex.comresearchgate.net While the search results broadly mention its use in pharmaceutical synthesis, one specific example of a derivative is anisaldehyde (specifically, 4-anisaldehyde or p-anisaldehyde). acs.orgfishersci.atontosight.ai 4-Anisaldehyde is an organic compound with a characteristic sweet and floral fragrance, used in the flavor and fragrance industry, and it serves as an intermediate in the synthesis of certain drugs. fishersci.atontosight.ai The synthesis of 4-anisaldehyde can involve the oxidation of 4-methoxybenzyl alcohol or the reaction of 4-methoxybenzene with chloroform (B151607) followed by hydrolysis. ontosight.ai
Catalytic Alkylation Reactions of this compound (e.g., 2-tert-Butyl-4-methylphenol)
Catalytic alkylation of this compound is a significant route for synthesizing hindered phenols, such as 2-tert-Butyl-4-methylphenol (2-TBM), also known as 2-tert-butyl-p-cresol. This derivative is industrially important, notably for its antioxidant properties and applications in various products including fuels, oils, plastics, and food additives. atamanchemicals.comfishersci.cathegoodscentscompany.comnih.gov The industrial production of 2-tert-butyl-p-cresol typically involves the reaction of this compound (4-methylphenol) with isobutylene (2-methylpropene), often catalyzed by sulfuric acid. atamanchemicals.com
Recent research has explored alternative catalytic systems for the alkylation of this compound, aiming for improved efficiency and milder conditions. Studies have investigated the use of deep eutectic solvents (DES) as catalysts for the reaction of this compound with tert-butyl alcohol. preprints.orgresearchgate.netresearchgate.netmdpi.com One such method utilizing a DES prepared from caprolactam and p-toluenesulfonic acid demonstrated an efficient and mild route for 2-TBM synthesis. preprints.orgresearchgate.netresearchgate.net Brønsted acidic ionic liquids have also shown promise, achieving a 93.2% conversion of this compound and an 89.2% selectivity towards 2-tert-butyl-p-cresol. researchgate.netmdpi.com Furthermore, solid acid catalysts like UDCaT-1 have been investigated for the alkylation of this compound with methyl tert-butyl ether (MTBE), showing activity and selectivity in forming 2-tert-butyl-p-cresol, although one study reported a 45% conversion with this catalyst system. researchgate.netscite.ai
The development of highly efficient catalysts is crucial for the alkylation of this compound and tert-butyl alcohol to synthesize 2-TBM under milder conditions, as catalysts can lower the reaction energy barrier. preprints.orgmdpi.com Both heterogeneous and homogeneous catalysts have been reported for 2-TBM preparation, with ongoing efforts to address challenges such as corrosion, environmental safety, and catalyst recyclability associated with some systems. mdpi.com
Data on selected catalytic alkylation reactions of this compound:
| Reactants | Catalyst | Conversion of this compound (%) | Selectivity to 2-tert-Butyl-p-cresol (%) | Reference |
| This compound + tert-butyl alcohol | Deep Eutectic Solvent (Caprolactam:p-TsOH) | 89.4 | Not specified | researchgate.net |
| This compound + tert-butyl alcohol | Brønsted acidic ionic liquid | 93.2 | 89.2 | researchgate.netmdpi.com |
| This compound + MTBE | UDCaT-1 (solid acid catalyst) | 45 | Not specified | researchgate.netscite.ai |
Catalytic Transformations of this compound for New Products
This compound can undergo various catalytic transformations to yield valuable products beyond simple alkylated derivatives. Selective oxidation and hydrogenation are two key types of reactions in this category.
Selective Oxidation of this compound to p-Hydroxybenzaldehyde
The selective oxidation of this compound to p-Hydroxybenzaldehyde (PHB) is an important process for producing a key flavoring intermediate. acs.orgacs.orgresearchgate.net This transformation requires careful control to achieve high selectivity towards the aldehyde product while minimizing the formation of byproducts such as p-hydroxybenzyl alcohol and p-hydroxybenzoic acid. acs.orglookchem.com
Various catalytic systems have been explored for this oxidation. Insoluble cobalt oxide (Co3O4) has been used as a catalyst in liquid-phase oxidation under elevated air pressure, achieving high selectivity (up to 95%) to p-hydroxybenzaldehyde with almost complete conversion of this compound. acs.orgacs.orgresearchgate.net The selectivity can be influenced by manipulating reaction parameters including the concentrations of this compound and sodium hydroxide (B78521), catalyst loading, and the partial pressure of oxygen. acs.orgresearchgate.net For instance, maintaining an oxygen partial pressure between 0.57 and 0.85 MPa resulted in approximately 95% selectivity to PHB, while higher pressures led to decreased selectivity due to increased byproduct formation. acs.org
Other heterogeneous catalysts, such as CuMn-oxide supported on carbon, have also demonstrated high yields (96%) and conversion (99%) in the oxidation of this compound with molecular oxygen. lookchem.com Supported catalysts prepared with TiO2 loaded with Co2+ and Cu2+ ions have also shown effectiveness, with a specific molar ratio of cobalt to copper (1:0.5) yielding nearly 100% this compound conversion and 95.2% selectivity to p-hydroxybenzaldehyde under optimized conditions. ciac.jl.cn
Research findings on selective oxidation of this compound to p-Hydroxybenzaldehyde:
| Catalyst | Conditions | Conversion of this compound (%) | Selectivity to p-Hydroxybenzaldehyde (%) | Reference |
| Co3O4 | Liquid phase, elevated air pressure | ~98 (at 0.8 MPa O2) | ~95 (at 0.57-0.85 MPa O2) | acs.orgresearchgate.net |
| CuMn-oxide supported on carbon | Molecular oxygen | 99 | 96 | lookchem.com |
| Co2+ and Cu2+ loaded TiO2 (Co:Cu = 1:0.5) | Optimized reaction conditions | Nearly 100 | 95.2 | ciac.jl.cn |
Catalytic Hydrogenation of this compound to 4-Methylcyclohexanone (B47639)
Catalytic hydrogenation of this compound is a key step in the synthesis of renewable caprolactone (B156226) from lignin-derived monomers, specifically through the production of 4-methylcyclohexanone. acs.orgresearchgate.netchemrxiv.org This reaction involves the saturation of the aromatic ring of this compound.
Palladium-based catalysts are commonly employed for this transformation. Selective hydrogenation of this compound to 4-methylcyclohexanone has been achieved using Pd/γ-Al2O3 in a continuous three-phase flow reactor, demonstrating high conversion (85%) and selectivity (>93%) at ambient reaction pressure. acs.orgresearchgate.netchemrxiv.org The selectivity is influenced by the surface coverage of this compound and 4-methylcyclohexanone on the catalyst. acs.orgresearchgate.netchemrxiv.org The lower apparent activation barrier for this compound hydrogenation compared to 4-methylcyclohexanone hydrogenation also contributes to the high selectivity towards the ketone product. acs.orgresearchgate.netchemrxiv.org
Other studies have explored Pd/C catalysts treated with alkali metals such as sodium carbonate, lithium carbonate, sodium acetate (B1210297), or lithium acetate for the hydrogenation of this compound. google.com High yields of 4-methylcyclohexanone (ranging from 91% to 94%) have been reported using these catalysts in solvents like cyclohexanol, pentan-2-ol, or 2-butanol (B46777) under specific temperature and hydrogen pressure conditions. google.com Side products, such as 4-methylcyclohexanol, can also be formed during the hydrogenation process. acs.orgresearchgate.netchemrxiv.orgacs.org
Selected data on catalytic hydrogenation of this compound to 4-Methylcyclohexanone:
| Catalyst | Conditions | Conversion of this compound (%) | Selectivity to 4-Methylcyclohexanone (%) | Reference |
| Pd/γ-Al2O3 | Continuous three-phase flow reactor, ambient pressure | 85 | >93 | acs.orgresearchgate.netchemrxiv.org |
| Pd/C (treated with alkali metal salts) | 160°C, 6 bar H2, in pentan-2-ol | Not specified | 94 | google.com |
| Pd/C (treated with alkali metal salts) | 160°C, 6 bar H2, in cyclohexanol | Not specified | 91 | google.com |
| Pd/C (treated with alkali metal salts) | 170°C, 6 bar H2, in 2-butanol | Not specified | 93 | google.com |
Novel Material Applications Involving this compound
Beyond its role as a chemical building block for discrete molecules, this compound is also finding applications in the development and processing of novel materials, particularly in the realm of advanced manufacturing.
This compound in Advanced Manufacturing Processes (e.g., Carbon Nanotubes)
Cresols, including this compound as part of isomeric mixtures, have demonstrated utility in advanced manufacturing processes, particularly those involving carbon nanotubes (CNTs). pnas.org Dispersing carbon nanotubes uniformly in solvents is a critical step for their successful integration into various materials and applications. pnas.orgmdpi.com
Research has shown that cresols, specifically m-cresol (B1676322) and its liquid mixtures with other isomers, are surprisingly effective solvents for dispersing carbon nanotube powders at exceptionally high concentrations without the need for additional dispersing agents or additives. pnas.org This capability is attributed to the interaction between cresols and the surface of CNTs, likely involving charge transfer through the phenolic hydroxyl proton. pnas.org
The ability of cresols to disperse CNTs and create viscous, polymer-like pastes is advantageous in manufacturing processes. pnas.orgmdpi.com These cresol-based dispersions and pastes are highly processable and can be readily used in various materials-processing techniques to form desired structures and composite materials. pnas.org For instance, mixing CNTs with m-cresol produces a thick, viscous solution that aids in depositing uniform and homogeneous layers of CNTs on substrates, which is relevant in the fabrication of electronic devices and composites. mdpi.com While m-cresol is often highlighted, the effectiveness of isomeric mixtures suggests this compound can play a role in these advanced processing methods for carbon nanotubes. pnas.org
Advanced Theoretical and Computational Studies of P Cresol
Quantum Chemical Investigations of P-Cresol (B1678582) Molecular Structure
Quantum chemical methods are employed to probe the electronic structure and properties of this compound, offering detailed information about its geometry, energy landscape, and the nature of chemical bonding.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio calculations are widely used to study the molecular structure and properties of this compound. These methods can determine optimized geometries, vibrational frequencies, and electronic characteristics. For instance, DFT calculations using functionals like B3LYP and ab initio methods such as Hartree-Fock (HF) have been applied to characterize cresol (B1669610) derivatives, including this compound, by investigating their molecular structures, vibrational modes, and thermodynamic properties. elixirpublishers.com The calculated results from these methods can be compared with experimental data, such as FT-IR and FT-Raman spectra, to validate the theoretical models. elixirpublishers.com Studies have shown that while HF methods can provide good agreement with experimental bond lengths and angles, DFT methods, particularly B3LYP, may be superior for calculating molecular vibrational frequencies. elixirpublishers.com DFT calculations, often using basis sets like 6-31G(d,p) or 6-311++G(d,p), are also used to quantify electronic properties, chemical reactivity, stability, molecular electrostatic potential (MEP), and atomic charges, helping to identify reactive sites on the molecular surface. researchgate.netosti.gov The choice of functional in DFT calculations can lead to discrepancies in estimations of electronic excitations, suggesting that using multiple functionals like B3LYP and CAM-B3LYP (or M06-2x) can be beneficial for theoretical interpretations of electronic spectra. karazin.ua
Conformational Analysis and Internal Rotations (Methyl and Hydroxyl Groups)
The conformational landscape of this compound is influenced by the internal rotations of its methyl and hydroxyl groups relative to the aromatic ring. Ab initio calculations, including those using the B3LYP method and basis sets like cc-pVTZ, have been used to study the conformations of phenolic compounds, including this compound, by plotting potential energy surfaces to identify minimum energy structures and transition states. researchgate.net For this compound, studies confirm that the most stable conformations are typically obtained when the hydroxyl group lies in the plane of the benzene (B151609) ring. researchgate.net The internal rotation of the hydroxyl group can be approximated as the motion of a symmetrical rotor on an asymmetric frame. researchgate.netruhr-uni-bochum.de The methyl group's internal rotation in this compound is characterized by a very small potential barrier. researchgate.netruhr-uni-bochum.de The potential hindering the methyl rotation can be described by Fourier coefficients, with the first two nonvanishing coefficients, V₃ and V₆, being of the same order of magnitude. researchgate.netruhr-uni-bochum.de Different splittings observed in microwave spectra, specifically for b-type transitions of the A and E species of the methyl torsion, indicate an interaction between the methyl and hydroxyl internal rotors mediated through the benzene ring. researchgate.netruhr-uni-bochum.de An effective coupling potential for this top-top interaction can be estimated. researchgate.netruhr-uni-bochum.de
Potential Energy Surface Mapping and Hindering Barrier Calculations
Potential energy surface (PES) mapping is a key technique in quantum chemical investigations to understand the energy landscape associated with molecular motions, such as internal rotations. libretexts.org For this compound, PES mapping allows for the identification of stable conformers and the transition states connecting them, providing insights into the energy barriers hindering internal rotations. Calculations of hindering barriers for the hydroxyl and methyl rotations in this compound have been performed using methods like second-order Møller-Plesset perturbation theory and the approximate coupled-cluster singles-and-doubles model (CC2) in the ground electronic state. researchgate.netruhr-uni-bochum.de These calculated barrier heights have shown excellent agreement with experimental values obtained from techniques like microwave spectroscopy. researchgate.netruhr-uni-bochum.de The barrier height for methyl internal rotation in this compound has been reported to be around 18 cm⁻¹. mdpi.com The symmetry of the substituent at the para position of toluene (B28343), such as the hydroxyl group in this compound, influences the V₃ term of the methyl rotor potential. researchgate.netmdpi.com
Molecular Dynamics Simulations of this compound Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound molecules, offering insights into their diffusion, rotation, and interactions in various phases and environments.
Force Field Development and Validation for this compound Systems
Accurate MD simulations rely on well-developed and validated force fields that describe the interactions between atoms. For this compound systems, classical force fields, such as those based on the OPLS (Optimized Potentials for Liquid Simulations) parameters, have been employed. nih.govacs.orgnih.gov These force fields define the atomic charges and the intramolecular and intermolecular potentials. acs.org Force fields are often parameterized and optimized to match experimental data, such as heat of vaporization and density. acs.org The OPLS3 and OPLS2005 force field models have been used to simulate the dynamics of bulk liquid this compound, and their accuracy has been assessed by comparing simulation results with experimental data from techniques like quasielastic neutron scattering (QENS). nih.govacs.orgnih.gov Differences in atomic charges, particularly within the hydroxyl group, can exist between different force field versions, impacting the simulated dynamics. acs.org Validation involves comparing simulated properties, such as diffusion coefficients and rotational rates, with experimental measurements. nih.govnih.gov
Modeling of Local and Nanoscale this compound Behavior
Molecular dynamics simulations are valuable for modeling the behavior of this compound at local and nanoscale levels, including its diffusion and interactions in different environments. Studies have used MD simulations to investigate the dynamics of bulk liquid this compound over various temperatures, examining translational jump diffusion and isotropic rotation. nih.govacs.orgnih.gov These simulations can provide diffusion coefficients and rotational rates, which can be compared to experimental values obtained from techniques like QENS. nih.govacs.orgnih.gov For instance, MD simulations using OPLS3 and OPLS2005 force fields have yielded diffusion coefficients and rotational rates that are in reasonable agreement with QENS experiments, although simulated values may be slower than experimental ones. nih.govnih.gov The choice of force field can influence the simulated dynamics, with models having higher molecular polarity potentially showing slower rates of dynamics due to increased hydrogen bonding. nih.govnih.gov
Electronic Structure and Reactivity Analyses of this compound
Computational methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure of molecules, including this compound. DFT allows for the calculation of various parameters that describe the chemical reactivity and stability of a compound. africanjournalofbiomedicalresearch.comresearchgate.net
Chemical Hardness, Chemical Potential, and Electrophilicity Indices
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. africanjournalofbiomedicalresearch.com The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors such as chemical potential (µ), global hardness (η), and the electrophilicity index (ω). africanjournalofbiomedicalresearch.comresearchgate.netresearchgate.net
The chemical potential (µ) is related to the tendency of electrons to escape from the molecule, while global hardness (η), defined as half of the HOMO-LUMO gap, measures the resistance to charge transfer. researchgate.net A smaller energy gap between HOMO and LUMO generally indicates higher chemical reactivity. The electrophilicity index (ω), introduced by Parr et al., quantifies the propensity of a molecule to accept electrons. researchgate.net A more positive electrophilicity index can indicate a molecule's polarity. africanjournalofbiomedicalresearch.com
Studies have calculated these indices for this compound using DFT. For instance, one study reported a HOMO-LUMO band gap for this compound of -0.21 Hartrees and provided calculated values for chemical potential, chemical hardness, global electrophilicity index, and global softness. researchgate.netresearchgate.net Comparing this compound to phenol (B47542), this compound was found to have lower hardness, implying higher reactivity.
| Compound | Chemical Potential (Hartrees) | Chemical Hardness (Hartrees) | Global Electrophilicity Index (Hartrees) | Chemical Softness (Hartrees) |
| This compound | -0.104 | 0.106 | 0.05 | 9.36 |
| Butyric acid | -0.130 | 0.140 | 0.06 | 7.13 |
| Ammonia | -0.087 | 0.165 | 0.02 | 6.04 |
| Table based on data from Source researchgate.net. Note that values might vary depending on the computational method and basis set used. |
Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) Studies
Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) are crucial thermochemical parameters used to evaluate the stability and reactivity of molecules, particularly in the context of radical reactions and antioxidant activity. rsc.orgfrontiersin.orgchemrxiv.orgnih.gov These values can be calculated using computational methods like DFT. nih.govplos.orgresearchgate.net
BDE is the energy required to break a specific bond homolytically, forming two radicals. For phenolic compounds like this compound, the O-H BDE is particularly relevant to their ability to scavenge free radicals via the Hydrogen Atom Transfer (HAT) mechanism. rsc.orgchemrxiv.orgplos.org
IP is the minimum energy required to remove an electron from a molecule in its gaseous state, forming a cation. rsc.orgchemrxiv.org IP is relevant to electron transfer mechanisms, such as the Single-Electron Transfer followed by Proton Transfer (SET-PT). rsc.orgchemrxiv.orgscielo.brscielo.br
PA is the negative of the enthalpy change when a proton is added to a molecule. rsc.orgchemrxiv.org It is a measure of a molecule's gas-phase basicity and is relevant to mechanisms involving proton transfer, such as the Sequential Proton Loss Electron Transfer (SPLET) mechanism. rsc.orgchemrxiv.orgglobal-sci.com
Computational studies on this compound and its derivatives have calculated these parameters to understand their reactivity. nih.govplos.orgglobal-sci.com For example, BDE, IP, and PA values have been computed to explore the preferred antioxidant mechanisms of this compound and its derivatives in different environments. global-sci.com The NIST Chemistry WebBook also provides experimental and evaluated gas-phase ion energetics data for this compound, including ionization energy and proton affinity. nist.gov
Electron Transfer Mechanisms in this compound Reactions
Electron transfer processes are fundamental to many chemical reactions involving this compound, including its behavior as an antioxidant and in electrochemical reactions. scielo.brscielo.brnih.gov Computational chemistry plays a vital role in elucidating the mechanisms of electron transfer.
In the context of antioxidant activity, electron transfer can occur through mechanisms like SET-PT and SPLET. rsc.orgchemrxiv.orgglobal-sci.com The SET-PT mechanism involves the initial transfer of an electron, forming a radical cation, followed by proton transfer. rsc.orgchemrxiv.orgscielo.brscielo.br The SPLET mechanism involves the initial loss of a proton, forming an anion, followed by electron transfer. rsc.orgchemrxiv.orgglobal-sci.com Computational studies calculating IP and PA values help in determining the thermodynamic feasibility of these pathways. rsc.orgchemrxiv.orgglobal-sci.com
Computational studies, often employing DFT, are used to investigate the redox behavior of phenolic compounds, including cresol. scielo.brscielo.br These studies can correlate calculated electronic properties with experimental electrochemical data, such as anodic peak potentials from cyclic voltammetry, to understand how structural features influence electron transfer processes. scielo.brscielo.br For instance, the electron-donating character of substituents, like the methyl group in this compound, can make the oxidation process easier. scielo.br
Furthermore, theoretical studies have explored electron transport properties in this compound-based single molecular junctions using methods combining DFT with the Non-Equilibrium Green's Function (NEGF) approach. researchgate.net These studies investigate spin-dependent electron transport and can calculate properties like density of states and transmission spectra. researchgate.net
Theoretical Prediction of this compound Derivative Properties
Computational methods are extensively used to predict the properties of this compound derivatives, which can guide the synthesis and development of new compounds with desired characteristics.
Prediction of Antioxidant Activity of this compound Derivatives
Theoretical calculations are a powerful tool for predicting the antioxidant activity of this compound derivatives. frontiersin.orgplos.orgglobal-sci.comresearchgate.netsapub.org By calculating parameters like BDE, IP, and PA, researchers can assess the favored antioxidant mechanisms (HAT, SET-PT, or SPLET) and predict the radical scavenging potential of different derivatives. frontiersin.orgchemrxiv.orgplos.orgglobal-sci.com
Studies have investigated the effect of various substituents on the antioxidant activity of phenolic compounds, including this compound derivatives, by calculating these thermochemical descriptors. nih.govglobal-sci.comresearchgate.net For example, the introduction of a propenyl group into the structure of this compound derivatives has been shown computationally to reduce PA values, suggesting improved antioxidant activity via the SPLET mechanism. global-sci.com DFT calculations can help identify structural modifications that enhance antioxidant properties. frontiersin.orgresearchgate.netsapub.org
Quantitative Structure-Activity Relationship (QSAR) modeling, often combined with DFT calculations of molecular descriptors, is also employed to build predictive models for the antioxidant activity of phenolic compounds and their derivatives in different environments. plos.org
Simulation of Electronic Structures and Spectral Properties (DFT, TD-DFT)
DFT and Time-Dependent Density Functional Theory (TD-DFT) are widely used to simulate the electronic structures and spectral properties of molecules, including this compound and its derivatives. arxiv.orgnih.govresearchgate.netresearchgate.netyoutube.com These simulations provide insights into the electronic transitions and the origin of observed spectroscopic features, such as UV/Vis absorption and emission spectra. nih.govresearchgate.net
DFT is used to optimize molecular geometries and calculate ground-state electronic properties. researchgate.netarxiv.orgnih.govresearchgate.net TD-DFT extends this to study excited states and simulate electronic spectra by calculating excitation energies and oscillator strengths. arxiv.orgnih.govresearchgate.netresearchgate.net
Computational studies have used TD-DFT to simulate the UV/Vis absorption spectra of cresols, investigating the effect of solvents and molecular conformation on the spectral features. nih.gov These simulations can help to interpret experimental spectra and understand the underlying photophysical processes. nih.govresearchgate.net For instance, simulations have revealed the impact of intermolecular interactions, such as π-complexation with aromatic solvents, on the shape and position of absorption bands. nih.gov
Furthermore, theoretical calculations using methods like MP2 and CC2, in addition to DFT and TD-DFT, have been employed to study the structural and electronic changes in this compound upon electronic excitation and to investigate internal rotations of methyl and hydroxyl groups in different electronic states, which influence spectroscopic properties. arxiv.orgresearchgate.netresearchgate.net Franck-Condon simulations based on TD-DFT calculations can be used to simulate the vibronic structure of electronic spectra, allowing for comparison with experimental data. arxiv.orgresearchgate.net
Q & A
Q. What are the standard methodologies for quantifying p-cresol in biological samples?
Researchers commonly use high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to separate and quantify this compound isomers (e.g., distinguishing m- and this compound). For example, GC-MS with selective ion monitoring (m/z 107, 108, 77) is effective for detecting this compound in groundwater and microbial cultures . ELISA assays are employed to measure biomarkers like PAI-1, uPA, and suPAR in cell culture supernatants after this compound exposure .
Q. How do researchers model this compound's cytotoxicity in vitro?
Established protocols involve treating endothelial (e.g., EAHY) and monocytic (e.g., U937) cell lines with this compound (50–750 mM) for 24–72 hours. Cytotoxicity is assessed via MTT assays (measuring cell viability) and flow cytometry (evaluating apoptosis and cell cycle arrest via propidium iodide staining). Statistical validation requires ≥5 independent experiments analyzed with one-way ANOVA and post-hoc Tukey tests .
Q. What is the role of this compound as a uremic toxin in chronic kidney disease (CKD)?
this compound accumulates in CKD due to impaired renal clearance and binds to serum albumin. The free fraction (unbound) correlates with cardiovascular risk and immune dysfunction. Researchers measure free this compound using ultrafiltration and HPLC, observing its inhibition of leukocyte chemiluminescence (a marker of immune dysfunction) .
Advanced Research Questions
Q. What mechanisms explain this compound's genotoxicity in colorectal cells?
Batch culture fermentations with human fecal inoculate show that this compound production increases with protein-rich substrates, inducing DNA damage in HT29 and Caco-2 cells. Mechanistic studies use comet assays to quantify DNA strand breaks and cell cycle analysis to assess G2/M arrest. This compound’s genotoxicity is dose-dependent and linked to altered dopamine signaling in neuronal pathways .
Q. How do microbial communities biogenically produce this compound during bioremediation?
Field and lab studies at Superfund sites reveal that indigenous microbes convert precursors like 4-hydroxyphenylacetic acid and L-tyrosine into this compound under anaerobic conditions. Stoichiometric conversion (e.g., 2 g/L precursor → 1 g/L this compound) is validated via HPLC and GC-MS cross-validation , with <12% analytical variance . Enrichment cultures and 16S rRNA sequencing identify microbial consortia responsible for this process .
Q. Why is this compound more toxic than o- or m-cresol isomers in hepatic models?
Precision-cut rat liver slices exposed to equimolar cresol isomers show this compound’s superior toxicity via glutathione depletion and reactive intermediate formation (e.g., p-hydroxybenzyl alcohol). Toxicity is exacerbated by thiol depletion (using diethyl maleate) and mitigated by N-acetylcysteine. Microsomal binding assays confirm covalent adduct formation unique to this compound .
Q. How does this compound modulate oxidative stress and necrosis in hepatocytes?
In HepaRG cells, this compound (0.5–1 mM) induces ROS generation (measured via DCF fluorescence) and necrosis (LDH release). Glucuronidation reduces toxicity, but competitive inhibition of sulfonation (e.g., via acetaminophen metabolism) exacerbates effects. Comparative studies with other uremic toxins (e.g., indoxyl sulfate) highlight this compound’s potency .
Contradictions and Methodological Challenges
Q. How do conflicting results on this compound-induced apoptosis arise across cell types?
In EAHY endothelial cells, 500 mM this compound causes S-phase arrest but minimal apoptosis, whereas U937 monocytes show apoptosis at 750 mM. These discrepancies are attributed to cell-type-specific metabolic pathways (e.g., differential glutathione synthesis) and assay sensitivity (flow cytometry vs. MTT) .
Q. What factors influence this compound's free fraction in serum, and how are they controlled?
Hypoalbuminemia increases free this compound, impacting toxicity. Researchers control for albumin levels using equilibrium dialysis and multivariate Cox regression to isolate this compound’s effects from confounders (e.g., age, GFR). Longitudinal studies track albumin fluctuations ≥5 g/L to validate causality .
Emerging Research Directions
Q. Can engineered microbes mitigate this compound toxicity in CKD?
Synthetic biology approaches use E. coli Nissle to convert tyrosine into non-toxic metabolites, reducing systemic this compound. Proof-of-concept studies employ LC-MS to quantify metabolite shifts and in vivo models to assess cardiovascular outcomes .
Q. How does this compound alter gut-brain axis signaling in neurodevelopmental disorders?
Murine models exposed to this compound (via drinking water) show social deficits linked to dopamine neuron inhibition in the ventral tegmental area (VTA). Microbiota transplants from this compound-exposed to control mice transfer behavioral phenotypes, validated via fecal metabolomics and electrophysiology .
Q. Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
